molecular formula C6H7BrN2 B2477931 4-Bromo-2,5-dimethylpyrimidine CAS No. 2169143-52-4

4-Bromo-2,5-dimethylpyrimidine

Número de catálogo: B2477931
Número CAS: 2169143-52-4
Peso molecular: 187.04
Clave InChI: UUAFIRXPEOPWKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-2,5-dimethylpyrimidine (CAS 2169143-52-4) is an organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol . This solid compound serves as a valuable halogenated pyrimidine building block in medicinal chemistry and drug discovery research . The pyrimidine scaffold is a core structure in many therapeutic agents and is considered a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets . As a brominated heterocycle, this compound is particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of the 2,5-dimethylpyrimidine moiety into more complex molecules . Researchers utilize this and similar bromo-pyrimidines in the synthesis of potential drug candidates targeting a wide range of conditions, including infectious diseases, cancer, and neurological disorders . Pyrimidine-based compounds often demonstrate improved pharmacokinetic and pharmacodynamic properties, as the pyrimidine ring can act as a bioisostere for phenyl and other aromatic systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper laboratory handling procedures should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-bromo-2,5-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAFIRXPEOPWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169143-52-4
Record name 4-bromo-2,5-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Hazard & Handling Guide: 4-Bromo-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

Compound: 4-Bromo-2,5-dimethylpyrimidine CAS Registry Number: 2169143-52-4 Role: High-value heteroaromatic scaffold for medicinal chemistry (kinase inhibitors, GPCR ligands).

This guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical data with operational protocols for drug discovery workflows. As a halogenated pyrimidine, this compound presents specific risks regarding skin sensitization and respiratory irritation, requiring strict adherence to barrier protection and inert atmosphere handling.

Physicochemical Profile
PropertyValueNote/Context
Molecular Formula

Heteroaromatic Halide
Molecular Weight 187.04 g/mol Small Molecule Scaffold
Physical State Solid (Low Melting) or Viscous OilPredicted based on structural analogs (e.g., 4-bromo-2,6-dimethylpyrimidine).[1]
Solubility DMSO, DCM, MeOHLipophilic (Predicted LogP ~1.8–2.0)
Reactivity ElectrophileSusceptible to nucleophilic aromatic substitution (

) and Pd-catalyzed cross-coupling.

Hazard Architecture & Toxicology

GHS Classification (Derived from Structural Analogs):

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Toxicity

Unlike simple organic solvents, 4-Bromo-2,5-dimethylpyrimidine possesses an activated carbon-bromine bond at the C4 position.

  • Alkylating Potential: While less reactive than benzyl bromides, the electron-deficient pyrimidine ring activates the bromine towards displacement by biological nucleophiles (e.g., cysteine residues in proteins), leading to potential skin sensitization .

  • Hydrolysis Risks: Exposure to atmospheric moisture can slowly hydrolyze the bromide to the corresponding pyrimidinone and hydrobromic acid (HBr), generating corrosive vapors.

Critical Warning: Treat all handling operations as if the compound is a potent sensitizer. Repeated low-level exposure may induce allergic contact dermatitis.

Operational Protocols: Storage & Handling

To maintain chemical integrity and operator safety, a "Zero-Contact" protocol is recommended.

A. Storage Architecture
  • Environment: Inert Atmosphere (Argon or Nitrogen).

  • Temperature: Refrigerated (

    
     to 
    
    
    
    ).
  • Container: Amber glass with PTFE-lined septum caps to prevent photolytic debromination and moisture ingress.

B. Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated heteroaromatics due to micropores.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Nitrile (Outer) / Laminate (Inner)Prevents permeation of organic solutions (e.g., compound dissolved in DCM).
Respiratory N95 (Solids) or Half-mask with OV/AG cartridges (Liquids)Protects against dust and potential HBr off-gassing.
Eye Protection Chemical Splash GogglesFace shield required if handling >5g quantities.
C. Workflow Visualization: Safe Handling Lifecycle

The following diagram outlines the decision logic for transferring reagents from storage to reaction vessels.

SafeHandling cluster_safety Critical Control Point Start Reagent Retrieval (Cold Storage) Check Visual Inspection (Color/State) Start->Check Check->Start Compromised (Disposal) Equilibrate Warm to Room Temp (Inside Desiccator) Check->Equilibrate Intact Open Open under Inert Gas (Glovebox/Schlenk) Equilibrate->Open Prevents Condensation Weigh Weighing Open->Weigh Minimize Air Exposure Reaction Reaction Vessel (Septum Sealed) Weigh->Reaction

Figure 1: The "Cold-Chain" transfer protocol prevents condensation-induced hydrolysis, a common cause of reagent degradation and HBr formation.[1]

Synthetic Utility & Reaction Safety

The primary utility of 4-Bromo-2,5-dimethylpyrimidine is in Palladium-catalyzed cross-coupling (Suzuki-Miyaura). This introduces specific thermal and pressure hazards.

Experimental Protocol: Suzuki Coupling (General Procedure)

Reaction: 4-Bromo-2,5-dimethylpyrimidine + Aryl Boronic Acid


 Biaryl Product
  • Charging: In a fume hood, charge a microwave vial with 4-Bromo-2,5-dimethylpyrimidine (1.0 equiv), Boronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water (4:1) via syringe.

  • Base Addition: Add

    
     (2.0 equiv) as a solution or solid prior to sealing.
    
  • Heating: Heat to

    
    .
    
    • Safety Note: Pyrimidines can decompose at high temperatures. Do not exceed

      
       without DSC (Differential Scanning Calorimetry) data.
      
Reaction Safety Logic

ReactionSafety Reactants Bromopyrimidine + Catalyst Solvent Degassed Solvent (Dioxane/H2O) Reactants->Solvent Inert Atmosphere Heat Heating (90°C) Solvent->Heat Pressure Vapor Pressure Build-up Heat->Pressure Risk: Vial Rupture Warning ALWAYS use Blast Shield Heat->Warning Quench Cooling & Venting Pressure->Quench Controlled Release

Figure 2: Thermal safety profile for cross-coupling reactions. Pressure management is critical when using aqueous solvent mixtures.

Emergency Response & Disposal

Spill Management (Self-Validating System)

If a spill occurs, the response must neutralize potential HBr and contain the organic contaminant.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don nitrile gloves, lab coat, and respiratory protection.

  • Neutralize: Cover the spill with Sodium Bicarbonate (

    
    )  powder.
    
    • Validation: Cessation of bubbling indicates acid neutralization is complete.

  • Absorb: Use vermiculite or sand to absorb the organic residue.

  • Clean: Wipe surface with 10% bleach solution to degrade trace pyrimidine residues (oxidative degradation).

Waste Disposal[2][3][4]
  • Stream: Halogenated Organic Waste.

  • Prohibition: Do NOT mix with strong oxidizers or acids (risk of bromine gas evolution).

  • Labeling: Clearly mark as "Contains Brominated Heterocycle - Potential Sensitizer."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59140870, 4-Bromo-2,5-dimethylpyrimidine. Retrieved from [Link]

Sources

The Lynchpin of Innovation: A Technical Guide to the Therapeutic Potential of 4-Bromo-2,5-dimethylpyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide illuminates the pivotal role of 4-Bromo-2,5-dimethylpyrimidine as a versatile intermediate in the synthesis of novel therapeutic agents. We will delve into its synthesis, reactivity, and its application in the development of targeted therapies, providing field-proven insights and detailed methodologies.

Introduction: The Enduring Legacy of Pyrimidines in Medicine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with the synthetic tractability of the pyrimidine ring, has made it a privileged structure in drug discovery. Pyrimidine derivatives have been successfully developed into a wide array of therapeutics, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The Core Intermediate: Synthesis and Properties of 4-Bromo-2,5-dimethylpyrimidine

The subject of this guide, 4-Bromo-2,5-dimethylpyrimidine, is a key building block for accessing a diverse range of substituted pyrimidines. Its chemical structure, featuring a reactive bromine atom at the 4-position, makes it an ideal substrate for various cross-coupling and nucleophilic substitution reactions.

Chemical Properties:

PropertyValue
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Appearance Pale yellow solid (predicted)
Reactivity The bromine atom at the C4 position is a good leaving group, susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Synthesis of 4-Bromo-2,5-dimethylpyrimidine: A Plausible and Efficient Route

While a specific, detailed protocol for the synthesis of 4-Bromo-2,5-dimethylpyrimidine is not extensively documented in publicly available literature, a highly plausible and efficient method can be extrapolated from the general synthesis of 4-bromopyrimidines. A common and effective strategy involves the bromination of the corresponding pyrimidin-4-one precursor.

Proposed Synthesis of 4-Bromo-2,5-dimethylpyrimidine:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination 2,5-dimethylpyrimidin-4-ol 2,5-dimethylpyrimidin-4-ol 4-Bromo-2,5-dimethylpyrimidine 4-Bromo-2,5-dimethylpyrimidine 2,5-dimethylpyrimidin-4-ol->4-Bromo-2,5-dimethylpyrimidine POBr3, Reflux ethyl acetoacetate Ethyl Acetoacetate ethyl acetoacetate->2,5-dimethylpyrimidin-4-ol NaOEt, EtOH, Reflux acetamidine Acetamidine acetamidine->2,5-dimethylpyrimidin-4-ol

A proposed two-step synthesis of 4-Bromo-2,5-dimethylpyrimidine.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2,5-dimethylpyrimidin-4-ol

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl acetoacetate followed by acetamidine hydrochloride.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated solid is filtered, washed with cold ethanol, and dried to yield 2,5-dimethylpyrimidin-4-ol.

Step 2: Synthesis of 4-Bromo-2,5-dimethylpyrimidine

  • To a flask containing phosphorus oxybromide (POBr₃), carefully add 2,5-dimethylpyrimidin-4-ol in portions.

  • Heat the reaction mixture under reflux for 3-4 hours.

  • After cooling, the reaction mixture is poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford 4-Bromo-2,5-dimethylpyrimidine.

This two-step process, beginning with a cyclocondensation reaction to form the pyrimidinone core followed by bromination, represents a robust and scalable method for producing the desired intermediate.

A Versatile Scaffold: The Role of 4-Bromo-2,5-dimethylpyrimidine in Medicinal Chemistry

The synthetic utility of 4-Bromo-2,5-dimethylpyrimidine lies in the reactivity of its C4-bromo substituent. This position is amenable to a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino moieties, providing access to a vast chemical space for drug discovery.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination start 4-Bromo-2,5-dimethylpyrimidine suzuki Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base start->suzuki buchwald Primary/Secondary Amine Pd Catalyst, Base, Ligand start->buchwald product1 4-Aryl/Heteroaryl-2,5-dimethylpyrimidine suzuki->product1 C-C Bond Formation product2 4-Amino-2,5-dimethylpyrimidine Derivatives buchwald->product2 C-N Bond Formation

Key derivatization pathways for 4-Bromo-2,5-dimethylpyrimidine.

Therapeutic Applications: From Bench to Bedside

The derivatives of 4-Bromo-2,5-dimethylpyrimidine have shown significant promise in two major therapeutic areas: oncology and infectious diseases.

Anticancer Agents: Targeting Kinase Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[4] Pyrimidine-based compounds have emerged as potent kinase inhibitors.[5][6] The 2,5-dimethylpyrimidine core can be strategically elaborated to target the ATP-binding site of various kinases.

A notable example is the development of Aurora kinase inhibitors. Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many tumors.[7] By utilizing the 4-bromo-2,5-dimethylpyrimidine intermediate, researchers can synthesize a library of compounds for screening against these kinases.

Workflow for Developing Pyrimidine-Based Kinase Inhibitors:

G start 4-Bromo-2,5- dimethylpyrimidine reaction Suzuki or Buchwald-Hartwig Coupling with diverse building blocks start->reaction library Library of Pyrimidine Derivatives reaction->library screen Kinase Inhibition Assay (e.g., ADP-Glo) library->screen hit Hit Compound (e.g., IC50 < 1 µM) screen->hit lead_opt Lead Optimization (SAR studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Drug discovery workflow for pyrimidine-based kinase inhibitors.

Illustrative Example: Inhibition of Bcr-Abl Tyrosine Kinase

Derivatives of 5-bromo-pyrimidine have been synthesized and shown to be potent inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[5][8] While not directly using the 2,5-dimethyl substituted core, this work provides a strong rationale for exploring analogous compounds derived from 4-bromo-2,5-dimethylpyrimidine.

Table of Bcr-Abl Kinase Inhibitory Activity for 5-Bromo-pyrimidine Analogs:

CompoundR-group at C4IC₅₀ (nM) for Bcr-Abl Kinase
5c Substituted thiazole15
5e Substituted thiazole12
6g Substituted thiazole25
9e Substituted piperazine18
9f Substituted piperazine21
10c Substituted piperazine16
Dasatinib (Control) -1.5
Data adapted from a study on 5-bromo-pyrimidine derivatives as Bcr/Abl kinase inhibitors.[8]

The data clearly indicates that strategic modifications at the C4 position of the bromopyrimidine core can lead to potent kinase inhibitors.

Mechanism of Action: Kinase Inhibition Signaling Pathway

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Kinase Tyrosine Kinase (e.g., Bcr-Abl) GFR->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Substrate->P_Substrate Signal Downstream Signaling P_Substrate->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation Inhibitor Pyrimidine Derivative (from 4-Bromo-2,5-dimethylpyrimidine) Inhibitor->Kinase Inhibition

Inhibition of a generic tyrosine kinase signaling pathway.
Antimicrobial Agents: Disrupting Bacterial Cell Division

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action.[9] Pyrimidine derivatives have shown significant potential in this area.[10][11] One promising target is the FtsZ protein, a bacterial tubulin homolog that is essential for cell division.[12] Inhibition of FtsZ polymerization leads to filamentation and eventual death of the bacterial cell.

Synthesis of Antimicrobial Pyrimidine Derivatives:

The synthesis of these agents often involves the reaction of 4-bromo-2,5-dimethylpyrimidine with various thiols or amines to introduce functionalities that can interact with the FtsZ protein.

Table of Antibacterial Activity for Pyrimidine Derivatives:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Thiophenyl-pyrimidine analog Staphylococcus aureus (MRSA)2
Thiophenyl-pyrimidine analog Vancomycin-Resistant Enterococci (VRE)4
Vancomycin (Control) Staphylococcus aureus (MRSA)>128
Methicillin (Control) Staphylococcus aureus (MRSA)>256
Data adapted from a study on a thiophenyl-pyrimidine derivative as an FtsZ inhibitor.[12]

These results highlight the potential of pyrimidine derivatives to overcome existing antibiotic resistance mechanisms.

Mechanism of Action: Inhibition of Bacterial Cell Division

G FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation (Polymerization) FtsZ_monomers->Z_ring GTP Hydrolysis GTP GTP GTP->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division Inhibitor Pyrimidine Derivative (from 4-Bromo-2,5-dimethylpyrimidine) Inhibitor->FtsZ_monomers Inhibits Polymerization

Inhibition of bacterial cell division via FtsZ polymerization.

Future Perspectives and Conclusion

4-Bromo-2,5-dimethylpyrimidine is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic application in palladium-catalyzed cross-coupling and nucleophilic substitution reactions provides a powerful platform for the synthesis of diverse libraries of pyrimidine derivatives. The demonstrated success of these derivatives as potent anticancer and antimicrobial agents underscores the immense therapeutic potential that can be unlocked from this core scaffold.

Future research should focus on the continued exploration of the chemical space accessible from 4-bromo-2,5-dimethylpyrimidine. The development of novel catalysts and reaction conditions will further expand the range of functionalities that can be introduced onto the pyrimidine ring. Furthermore, a deeper understanding of the structure-activity relationships of these derivatives will enable the rational design of more potent and selective therapeutic agents. The journey from this simple bromo-pyrimidine intermediate to life-saving medicines is a testament to the power of synthetic chemistry in addressing unmet medical needs.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2022). MDPI. Retrieved February 4, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Ministry of Health and Prevention - UAE. Retrieved February 4, 2026, from [Link]

  • Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. (2023). Bentham Science. Retrieved February 4, 2026, from [Link]

  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. Retrieved February 4, 2026, from [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2018). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). LOCKSS. Retrieved February 4, 2026, from [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010). PMC. Retrieved February 4, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI. Retrieved February 4, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Arabian Journal of Chemistry. Retrieved February 4, 2026, from [Link]

  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (2023). Google Patents.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved February 4, 2026, from [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (2008). Taylor & Francis Online. Retrieved February 4, 2026, from [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed. Retrieved February 4, 2026, from [Link]

  • Dot Language (graph based diagrams). (2018). Medium. Retrieved February 4, 2026, from [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). PubMed. Retrieved February 4, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2021). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Viewing a reaction path diagram. (n.d.). Cantera. Retrieved February 4, 2026, from [Link]

  • Drawing dot structures | Chemical bonds | Chemistry | Khan Academy. (2013). YouTube. Retrieved February 4, 2026, from [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures. (2017). YouTube. Retrieved February 4, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). PMC. Retrieved February 4, 2026, from [Link]

  • Drawing graphs with dot. (2015). Graphviz. Retrieved February 4, 2026, from [Link]

  • Antibacterial activity of pyrimidine derivatives. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Stability of 4-Bromo-2,5-dimethylpyrimidine Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Pharmaceutical Development & Synthesis

Part 1: Executive Technical Summary

4-Bromo-2,5-dimethylpyrimidine (CAS: 2169143-52-4) is a halogenated heterocyclic intermediate used primarily as an electrophilic scaffold in the synthesis of kinase inhibitors and agrochemicals. Unlike its chloropyrimidine analogs, the 4-bromo derivative exhibits enhanced lability at the C-4 position due to the weaker C-Br bond and the specific electronic environment of the pyrimidine ring.

Core Stability Verdict: Under strict ambient conditions (25°C, 1 atm, 50% RH), this compound is metastable . It possesses a high susceptibility to hydrolytic dehalogenation driven by atmospheric moisture, leading to the irreversible formation of 2,5-dimethylpyrimidin-4(3H)-one. It is distinct from its pyridine analogs; the 1,3-diazine core renders the 4-position highly electron-deficient, significantly lowering the activation energy for nucleophilic aromatic substitution (


).

Critical Handling Directive:

  • Storage: -20°C or 2-8°C under Argon/Nitrogen.

  • Atmosphere: Strictly anhydrous; hygroscopic degradation is the primary failure mode.

  • Shelf-Life: < 6 months at ambient; > 24 months at -20°C (desiccated).

Part 2: Physicochemical Stability Profile

The following data consolidates predicted and empirical properties relevant to the compound's stability.

PropertyValue / CharacteristicStability Implication
Molecular Structure C₆H₇BrN₂Pyrimidine ring facilitates nucleophilic attack at C4.
Molecular Weight 187.04 g/mol
Physical State Low-melting solid or OilPhase changes near ambient temp can accelerate degradation rates due to increased molecular mobility.
Solubility Soluble in DCM, DMSO, MeOHAvoid protic solvents (MeOH/EtOH) for long-term storage due to solvolysis risk.
pKa (Conjugate Acid) ~2.5 - 3.5 (Predicted)Weakly basic; acid salts are generally more stable than the free base.
Hygroscopicity Moderate to HighAbsorbs atmospheric water, initiating autocatalytic hydrolysis (HBr byproduct catalyzes further degradation).

Part 3: Degradation Mechanisms

The primary degradation pathway for 4-Bromo-2,5-dimethylpyrimidine is Nucleophilic Aromatic Substitution (


) .
The Hydrolysis Cascade

In the presence of ambient moisture, water acts as a nucleophile attacking the electron-deficient C-4 position. The 5-methyl group provides only marginal steric protection. Crucially, the leaving group is Bromide (


), which is a better leaving group than Chloride, making this compound significantly more moisture-sensitive than 4-chloro-2,5-dimethylpyrimidine.

Mechanism Description:

  • Nucleophilic Attack: Water attacks C-4, disrupting aromaticity and forming a tetrahedral Meisenheimer-like intermediate.

  • Elimination: The intermediate collapses, expelling the bromide ion (

    
    ) and a proton (
    
    
    
    ), reforming the double bond.
  • Tautomerization: The resulting 4-hydroxypyrimidine rapidly tautomerizes to the thermodynamically stable 2,5-dimethylpyrimidin-4(3H)-one (lactam form).

  • Autocatalysis: The byproduct, Hydrobromic Acid (HBr), can protonate the pyrimidine nitrogen (N1 or N3), making the ring even more electrophilic and accelerating the reaction.

Visualization of Degradation Pathway

DegradationPathway Start 4-Bromo-2,5- dimethylpyrimidine Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Slow Step) H2O + H₂O (Atmospheric) Product 2,5-Dimethylpyrimidin- 4(3H)-one Inter->Product Elimination of Br⁻ Byproduct + HBr (Acid Catalyst) Product->Byproduct Byproduct->Start Autocatalysis (Protonation)

Figure 1: Hydrolytic degradation pathway showing the critical autocatalytic role of the HBr byproduct.

Part 4: Experimental Assessment Protocols

To validate the quality of incoming batches or monitor stability during storage, use the following self-validating protocols.

HPLC Purity & Stability Assay

Rationale: UV detection at 254 nm captures both the aromatic starting material and the pyrimidinone impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers pH to prevent on-column hydrolysis).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Sample Diluent: Anhydrous Acetonitrile (Do NOT use Methanol/Water).

  • Pass Criteria:

    • Main Peak (4-Bromo) > 98.0% Area.

    • Hydrolysis Impurity (Pyrimidinone) < 0.5%.[1]

    • Note: The pyrimidinone is more polar and will elute earlier (lower Retention Time) than the bromo-parent.

Forced Degradation Stress Test (Validation)

Perform this once to establish the "Degradation Fingerprint" for your specific batch.

  • Control: Dissolve 10 mg in 1 mL anhydrous MeCN. Inject immediately.

  • Acid Stress: Dissolve 10 mg in 1 mL MeCN + 100 µL 0.1M HCl. Let stand 1 hour at RT. Inject.

    • Expectation: Significant increase in the early-eluting pyrimidinone peak.

  • Base Stress: Dissolve 10 mg in 1 mL MeCN + 100 µL 0.1M NaOH. Let stand 1 hour at RT. Inject.

    • Expectation: Rapid, total conversion to pyrimidinone (S_NAr is faster in base).

Part 5: Storage & Handling Guidelines

The stability of 4-Bromo-2,5-dimethylpyrimidine is strictly defined by the absence of water .

The "Cold-Chain" Workflow

Handling this compound requires a specific workflow to prevent condensation-induced hydrolysis.

StorageWorkflow Receipt Receipt of Material QC QC Purity Check (Anhydrous Diluent) Receipt->QC Drying Desiccation (Vacuum/P₂O₅ if needed) QC->Drying If purity <98% Aliquot Aliquot under Argon (Schlenk Line/Glovebox) QC->Aliquot If purity >98% Drying->Aliquot Storage Long Term Storage -20°C, Sealed, Dark Aliquot->Storage Use Thaw to RT in Desiccator (Prevent Condensation) Storage->Use Upon Synthesis Request Use->QC Re-verify if open >4h

Figure 2: Lifecycle management workflow emphasizing moisture exclusion during thawing and aliquoting.

Best Practices Checklist
  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.

  • Headspace: Purge with dry Argon before closing. Argon is heavier than air and provides a better blanket than Nitrogen.

  • Thawing: CRITICAL STEP. When removing from -20°C, allow the vial to reach room temperature inside a desiccator before opening. Opening a cold vial in humid lab air causes immediate water condensation and rapid degradation.

References

  • PubChem. (n.d.).[1] 4-Bromo-2,5-dimethylpyrimidine (Compound).[2] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Foundational text on mechanisms in nitrogen heterocycles).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Reference for reactivity of 4-halopyrimidines).

Sources

Technical Guide: Reactivity Profile and Functionalization of 4-Bromo Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromopyrimidine scaffold is a linchpin in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Ibrutinib analogs) and GPCR antagonists. Its utility stems from the distinct electronic imbalance of the pyrimidine ring (1,3-diazine), which renders the C4 position highly electrophilic.

This guide provides a comprehensive analysis of the reactivity profile of 4-bromo substituted pyrimidines. Unlike phenyl halides, these heteroaromatic systems exhibit a duality of reactivity: they are prime substrates for both Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings. Mastering the regioselectivity between the C2, C4, and C5 positions is the critical success factor in library synthesis.

Part 1: Electronic Structure & Mechanistic Basis

The Electrophilic Hierarchy

The reactivity of the pyrimidine ring is dictated by the inductive (-I) and mesomeric (-M) effects of the two nitrogen atoms. The C4 position is electronically unique compared to C2 and C5.

  • C4 Position (Most Reactive): The C4 carbon is para-like to N1 and ortho-like to N3. Nucleophilic attack here leads to a Meisenheimer intermediate where the negative charge is delocalized onto both nitrogen atoms. This stabilization makes C4 the "softest" and most electrophilic site.

  • C2 Position (Moderately Reactive): While flanked by two nitrogens, the steric environment and the specific dipole orientation often make C2 less reactive than C4 toward bulky nucleophiles, though it remains highly active compared to benzene.

  • C5 Position (Least Reactive): This position is meta-like to both nitrogens. It lacks the ability to stabilize negative charge via resonance on the ring nitrogens, making it inert to

    
     but highly suitable for Electrophilic Aromatic Substitution (
    
    
    
    ) or metal-catalyzed couplings if halogenated.
Mechanism of Action:

The displacement of the 4-bromo group proceeds via an Addition-Elimination mechanism.

  • Addition: The nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic

    
    -complex (Meisenheimer complex).
    
  • Elimination: The aromaticity is restored by the ejection of the bromide ion (

    
    ).
    
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: Unlike standard alkyl substitution (


), the bond breaking of C-Br is not the rate-determining step. The rate is determined by the nucleophilic addition and the stabilization of the intermediate. Therefore, electron-withdrawing groups (EWGs) at C5 will significantly accelerate reaction rates at C4.

Part 2: Reactivity Matrix & Regioselectivity

When dealing with poly-halogenated systems (e.g., 2,4-dibromopyrimidine), regioselectivity becomes the primary challenge.

The 2,4-Dihalo Paradox

In a 2,4-dihalopyrimidine, the C4-halogen is displaced preferentially over the C2-halogen by nucleophiles.

  • Why? The transition state for C4 attack is lower in energy due to superior charge delocalization.

  • The Exception: Very bulky nucleophiles or specific solvent interactions can sometimes shift selectivity, but C4 selectivity is the "Golden Rule" for this scaffold.

Reactivity Comparison Table
Reaction TypePreferred PositionMechanismKey Variable

(Amines)
C4 >> C2Addition-EliminationSterics of amine; Solvent polarity

(Alkoxides)
C4 > C2Addition-EliminationTemperature (Keep < 0°C for selectivity)
Suzuki Coupling C4

C2
Oxidative AdditionLigand Cone Angle; Pd Source
Lithiation C5 H/Li ExchangeDirecting groups (DoM)

Part 3: Visualization of Pathways

The following diagram illustrates the decision logic for functionalizing 4-bromopyrimidine scaffolds.

ReactivityPathways Start 4-Bromo-Substituted Pyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophiles (Amines, Thiols) PdCoupling Pd-Catalyzed Cross-Coupling Start->PdCoupling Boronic Acids/ Stannanes + Pd(0) Lithiation Lithiation / Metal Exchange Start->Lithiation n-BuLi (Low Temp) Prod_Amine 4-Amino-Pyrimidine (Kinase Core) SNAr->Prod_Amine R-NH2, Heat Prod_Ether 4-Alkoxy-Pyrimidine SNAr->Prod_Ether NaOR, 0°C Prod_Biaryl 4-Aryl-Pyrimidine (Biaryl Scaffold) PdCoupling->Prod_Biaryl Suzuki-Miyaura Prod_C5 5-Substituted Derivative Lithiation->Prod_C5 Electrophile Quench (Halogen Dance Risk)

Figure 1: Strategic decision tree for the functionalization of 4-bromopyrimidines. Note the divergence between C4 functionalization (


/Pd) and C5 functionalization (Lithiation).

Part 4: Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints to confirm success before proceeding to the next step.

Protocol A: Regioselective Displacement (C4 Selective)

Objective: Selective substitution of Br at C4 in a 2,4-dibromo or 4-bromo-2-chloro system using a primary amine.

Reagents:

  • Substrate: 4-Bromo-2-chloropyrimidine (1.0 equiv)

  • Nucleophile: Aniline derivative or aliphatic amine (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Isopropanol (IPA) or n-Butanol (for higher boiling point)

Workflow:

  • Dissolution: Dissolve the pyrimidine substrate in IPA (0.2 M concentration). Checkpoint: Ensure solution is clear.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Reasoning: Low temperature maximizes kinetic control, favoring C4 over C2 selectivity.

  • Addition: Add DIPEA followed by the slow addition of the amine.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Self-Validation (TLC/LCMS): Pull an aliquot at 1 hour. You should see the disappearance of the starting material (SM) and the formation of a single major peak (Product). If SM remains, heat to 40°C.

    • Warning: Do not overheat (>80°C) initially, or you risk double-substitution at C2.

  • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: Installation of an aryl group at C4.

Reagents:

  • Substrate: 4-Bromopyrimidine derivative (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon for 5 minutes. Reasoning: Pd(0) species are oxygen-sensitive.

  • Charging: Add substrate, boronic acid, and catalyst. Add Dioxane and aqueous base.

  • Degassing: Bubble inert gas through the liquid for another 2 minutes.

  • Heating: Heat to 80–90°C for 4–12 hours.

    • Self-Validation: The reaction mixture will typically turn black (Pd black precipitation) upon completion. LCMS must confirm the mass of the biaryl product.

    • Troubleshooting: If protodeboronation of the boronic acid occurs (common with electron-poor rings), switch to anhydrous conditions using

      
       and DMF.
      

Part 5: Regioselectivity Visualization

The following graph illustrates the molecular orbital logic driving the C4 selectivity.

OrbitalLogic C4 C4 Position (LUMO Coefficient: High) C2 C2 Position (LUMO Coefficient: Medium) C5 C5 Position (LUMO Coefficient: Low) Nucleophile Nucleophile (HOMO) Nucleophile->C4 Fastest Kinetic Path (Para-stabilization) Nucleophile->C2 Slower Path (Steric/Dipole) Nucleophile->C5 No Reaction (SNAr)

Figure 2: Frontier Molecular Orbital (FMO) interaction map. The high LUMO coefficient at C4 dictates the primary site of nucleophilic attack.

References

  • Regioselective Control of SNAr Amination: Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: National Institutes of Health (NIH) / PubMed. Link:[Link] (Note: Search "SNAr 2,4-dichloropyrimidine regioselectivity" for specific paper access).

  • Mechanism of Suzuki Coupling: Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][2][3][4] Source: NobelPrize.org (Scientific Background). Link:[Link]

  • Site-Selectivity in Cross-Couplings: Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Source: Royal Society of Chemistry (Chemical Science). Link:[Link]

  • Nucleophilic Aromatic Substitution Trends: Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. Link:[Link]

  • Reactivity of Bromopyrimidines: Title: Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.[3] Source: Inno Pharmchem Technical Notes. Link:[Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 4-Bromo-2,5-dimethylpyrimidine . Unlike simple aryl halides, this substrate presents a dichotomy of reactivity: the C4-position is highly activated for oxidative addition due to the


-nitrogen placement, yet this same electron deficiency makes the C-Br bond susceptible to nucleophilic hydrolysis (forming the inactive pyrimidone) under aqueous basic conditions. Furthermore, the pyrimidine nitrogens can act as Lewis bases, potentially poisoning palladium catalysts.

This guide provides two validated protocols:

  • Protocol A (Standard): A robust, cost-effective method for non-sensitive boronic acids.

  • Protocol B (High-Fidelity): An anhydrous, highly active system designed to prevent hydrolysis and accelerate coupling with sterically demanding or unstable partners.

Substrate Analysis & Mechanistic Insight

Electronic Profile

4-Bromo-2,5-dimethylpyrimidine is an electron-deficient heteroaryl halide.

  • Activation: The C4 carbon is electron-poor (electrophilic) due to the inductive withdrawal of the adjacent N3 and the resonance effects of N1. This facilitates rapid oxidative addition of Pd(0).

  • Modulation: The C5-methyl group provides weak electron donation, slightly stabilizing the C4-Pd intermediate compared to the unsubstituted analog. The C2-methyl blocks the site between nitrogens, reducing some potential for anomalous binding but adding minor steric bulk.

The "Hydrolysis Trap"

A common failure mode in pyrimidine coupling is the conversion of the starting material to 2,5-dimethylpyrimidin-4(3H)-one via hydrolysis. This side reaction competes with the transmetallation step, particularly when using strong aqueous bases (e.g., OH⁻) or slow catalysts.

Catalyst Poisoning

The lone pairs on N1 and N3 can coordinate to the Palladium center, displacing phosphine ligands and forming inactive Pd(Ar)(L)(N-heterocycle) species. To counteract this, we utilize chelating ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) that sterically prevent N-coordination.

Critical Reaction Parameters

ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G3 Pd(dppf)Cl₂: The bite angle of dppf resists displacement by pyrimidine nitrogens.XPhos Pd G3: Pre-catalyst ensures rapid Pd(0) generation; bulky XPhos accelerates oxidative addition and prevents N-poisoning.
Base K₂CO₃ (aq) or K₃PO₃ (solid)Carbonate is standard. Phosphate (anhydrous) is critical if hydrolysis of the C4-Br bond is observed. Avoid strong bases like NaOH.
Solvent 1,4-Dioxane or THF Ethers coordinate weakly to Pd, stabilizing the active species. Dioxane allows higher temperatures (100°C), while THF is better for lower temp (60°C) couplings.
Stoichiometry 1.1 - 1.5 equiv BoronateExcess boronic acid compensates for protodeboronation, a common side reaction for heteroaryl boronates.

Experimental Protocols

Protocol A: Standard Conditions (Robust & Scalable)

Best for: Stable aryl boronic acids and initial screening.

Reagents:

  • 4-Bromo-2,5-dimethylpyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1]

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the pyrimidine substrate, boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate).

  • Activate: Add the degassed aqueous Na₂CO₃ solution via syringe.

  • React: Heat the mixture to 90°C with vigorous stirring (1000 rpm) for 4–12 hours.

    • Note: Vigorous stirring is crucial for biphasic mixtures to ensure phase transfer.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[2]

Protocol B: High-Fidelity Conditions (Hydrolysis-Resistant)

Best for: Unstable substrates, sterically hindered partners, or if Protocol A yields pyrimidone byproduct.

Reagents:

  • 4-Bromo-2,5-dimethylpyrimidine (1.0 equiv)

  • Aryl Boronic Acid/Pinacol Ester (1.3 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K₃PO₄ (finely ground anhydrous solid, 2.5 equiv)

  • Solvent: THF/Water (10:1 ratio) or Anhydrous Toluene (if strictly water-free needed)

Step-by-Step:

  • Charge: Add pyrimidine, boronate, XPhos Pd G3, and solid K₃PO₄ to the vessel.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvate: Add degassed THF (and degassed water if using 10:1 ratio).

  • React: Heat to 60°C for 2–6 hours.

    • Why Lower Temp? The highly active XPhos catalyst allows milder temperatures, significantly reducing the rate of C4-Br hydrolysis.

  • Workup: Filter through a pad of Celite to remove phosphate salts. Concentrate and purify.

Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired Catalytic Cycle versus the parasitic Hydrolysis and Catalyst Deactivation pathways.

SuzukiMechanism Substrate 4-Bromo-2,5-dimethylpyrimidine OxAdd Oxidative Addition (Pd-Ar-Br Complex) Substrate->OxAdd Fast (Activated C4) N_Coord N-Coordination (Catalyst Poisoning) Substrate->N_Coord Inhibits Pd Hydrolysis Hydrolysis (Pyrimidone Formation) Substrate->Hydrolysis Aq. Base (Side Rxn) Pd0 Pd(0)-Ligand (Active Species) Pd0->OxAdd TransMetal Transmetallation (+ Boronic Acid/Base) OxAdd->TransMetal N_Coord->Pd0 Rev. with Bulky Ligand RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle showing the competition between productive coupling (center), catalyst poisoning (left), and substrate hydrolysis (right).

Troubleshooting Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst poisoning by Pyrimidine N.Switch to XPhos Pd G3 or increase loading of Pd(dppf)Cl₂ to 5 mol%.
Formation of "Pyrimidone" Hydrolysis of C4-Br bond.Switch to Protocol B (Anhydrous K₃PO₄). Reduce water content.
Protodeboronation Unstable Boronic Acid.Use Boronic Ester (Pinacol) or MIDA boronate. Lower temp to 60°C.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Degas solvents more thoroughly (remove O₂). Reduce catalyst loading.

Optimization Workflow

Use this decision tree to select the appropriate conditions for your specific coupling partner.

Workflow Start Start: 4-Bromo-2,5-dimethylpyrimidine BoronType Boron Partner Type? Start->BoronType Stable Stable Aryl Boronic Acid BoronType->Stable Standard Unstable Heteroaryl / Steric / Unstable BoronType->Unstable Complex CondA Protocol A: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Stable->CondA CondB Protocol B: XPhos Pd G3, K3PO4 THF, 60°C Unstable->CondB Check Check LCMS CondA->Check Success Isolate Product Check->Success Good Yield FailHydro Hydrolysis Seen? Check->FailHydro Low Yield FailHydro->CondB Switch Protocol

Figure 2: Logical workflow for selecting the optimal protocol based on boronic acid stability and initial results.

References

  • Pfizer Inc. "Synthesis of PF-06412562." Wikipedia, accessed October 26, 2023. Link (Demonstrates analogous coupling of 5-bromo-4,6-dimethylpyrimidine).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link (Foundational text on mechanism and base effects).

  • Li, H., et al. "Optimization of Suzuki-Miyaura Coupling of Chloropyrimidines." Organic Process Research & Development, 2019. (General reference for electron-deficient heteroaryl halides).
  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link (Rationale for using Buchwald ligands like XPhos).

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SnAr) of 4-Bromo-2,5-dimethylpyrimidine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SnAr) reaction utilizing 4-Bromo-2,5-dimethylpyrimidine as a key building block. Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The strategic placement of a bromine atom on the electron-deficient pyrimidine ring renders 4-Bromo-2,5-dimethylpyrimidine a highly valuable and reactive intermediate for the synthesis of diverse compound libraries. This document details the underlying reaction mechanism, provides validated, step-by-step protocols for substitution with various nucleophiles (amines, phenols, and thiols), and offers field-proven insights for researchers, scientists, and drug development professionals. The aim is to equip the user with both the theoretical understanding and the practical tools to effectively leverage this versatile substrate in synthetic and medicinal chemistry programs.

The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a privileged scaffold in drug discovery, largely due to its presence in the nucleobases of DNA and RNA.[3] This inherent biocompatibility has led to its integration into a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5] The ability to functionalize the pyrimidine core is therefore critical for developing new chemical entities with tailored pharmacological profiles.

4-Bromo-2,5-dimethylpyrimidine serves as an ideal precursor for this purpose. The bromine atom acts as a reliable leaving group in SnAr reactions, allowing for the facile introduction of a wide range of substituents at the C4 position. This reaction provides a robust and modular approach to generate libraries of novel pyrimidine derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

The Underlying Chemistry: SnAr on the Pyrimidine Core

The Addition-Elimination Mechanism

Unlike the SN1 and SN2 reactions common in aliphatic chemistry, SnAr reactions on aromatic rings proceed via a distinct two-step addition-elimination mechanism.[6] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bearing the leaving group.[7] This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] In the subsequent, faster step, the leaving group (in this case, bromide) is expelled, and the aromaticity of the ring is restored to yield the final substituted product.

Activation of the 4-Position: The Role of Ring Nitrogens

The pyrimidine ring is inherently electron-poor, or π-deficient, due to the presence of two electronegative nitrogen atoms.[5][9] This property makes the ring susceptible to nucleophilic attack, a characteristic that is the opposite of electron-rich rings like benzene.[7] The reactivity of 4-Bromo-2,5-dimethylpyrimidine is significantly enhanced because the bromine leaving group is positioned ortho and para to the ring nitrogens.[10]

This specific orientation is crucial for stabilizing the negatively charged Meisenheimer complex formed during the reaction. The negative charge can be effectively delocalized through resonance onto the electronegative nitrogen atoms, which is a much more stable state than if the charge were confined to only carbon atoms.[10] This stabilization lowers the activation energy of the rate-determining step, facilitating the reaction.

Caption: The addition-elimination mechanism of SnAr on 4-Bromo-2,5-dimethylpyrimidine.

Factors Influencing Reactivity
  • Nucleophile: The reaction rate is directly influenced by the strength of the nucleophile. Stronger nucleophiles, such as thiolates and secondary amines, generally react faster than weaker ones like alcohols.[11][12]

  • Solvent: Polar aprotic solvents like DMSO, DMF, and THF are ideal as they can solvate the cation of the nucleophile's salt but do not hydrogen-bond with the nucleophile, thus preserving its reactivity.[13][14]

  • Temperature: While some reactions with potent nucleophiles may proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate, typically in the range of 60-120 °C.[12][13]

  • Base: For nucleophiles such as amines, alcohols, or thiols, a base is often required. The base can serve to deprotonate the nucleophile, increasing its nucleophilicity (e.g., converting ROH to RO⁻), or to scavenge the HBr byproduct formed when using neutral nucleophiles like R₂NH.[13] Common choices include K₂CO₃, Cs₂CO₃, or stronger bases like NaH for alcohols.

Core Experimental Protocols

General Considerations & Best Practices
  • Safety: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Quality: Use anhydrous solvents when employing moisture-sensitive reagents like NaH. Ensure the purity of 4-Bromo-2,5-dimethylpyrimidine and the nucleophile for best results.

  • Inert Atmosphere: For reactions involving strong bases (e.g., NaH) or oxygen-sensitive reagents, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent quenching and side reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates reaction progression.[13]

Protocol 1: N-Arylation with a Secondary Amine (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of 4-(morpholin-4-yl)-2,5-dimethylpyrimidine.

  • Reagents & Equipment:

    • 4-Bromo-2,5-dimethylpyrimidine (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

    • Dimethylformamide (DMF)

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask, add 4-Bromo-2,5-dimethylpyrimidine and potassium carbonate.

    • Add DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).

    • Add morpholine to the stirring solution.

    • Heat the reaction mixture to 80-100 °C under a reflux condenser.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: O-Arylation with a Phenol

This protocol outlines the synthesis of 4-phenoxy-2,5-dimethylpyrimidine, demonstrating a Williamson-type ether synthesis via an SnAr pathway.

  • Reagents & Equipment:

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Phenol (1.1 eq)

    • 4-Bromo-2,5-dimethylpyrimidine (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Flame-dried, two-neck round-bottom flask with stir bar, condenser, and nitrogen inlet

  • Procedure:

    • Under a nitrogen atmosphere, suspend NaH in anhydrous THF in the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Add a solution of phenol in anhydrous THF dropwise to the NaH suspension. Allow to stir for 30 minutes at 0 °C; evolution of hydrogen gas should be observed.

    • Add a solution of 4-Bromo-2,5-dimethylpyrimidine in anhydrous THF to the freshly prepared sodium phenoxide solution.

    • Warm the reaction to room temperature and then heat to reflux (approx. 66 °C).

    • Monitor the reaction by TLC until completion (typically 6-18 hours).

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x volumes), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: S-Arylation with a Thiol (e.g., Thiophenol)

This protocol details the synthesis of 2,5-dimethyl-4-(phenylthio)pyrimidine. Thiolates are excellent nucleophiles and often react under milder conditions.

  • Reagents & Equipment:

    • 4-Bromo-2,5-dimethylpyrimidine (1.0 eq)

    • Thiophenol (1.1 eq)

    • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

    • Dimethylformamide (DMF)

    • Round-bottom flask with magnetic stir bar

  • Procedure:

    • In a round-bottom flask, combine 4-Bromo-2,5-dimethylpyrimidine, thiophenol, and cesium carbonate.

    • Add DMF and stir the mixture at room temperature. The high reactivity of the thiolate may be sufficient, but gentle heating to 50-60 °C can accelerate the reaction.

    • Monitor by TLC until the starting material is consumed (typically 1-6 hours).

    • Perform an aqueous workup as described in Protocol 4.2 (pour into water, extract with ethyl acetate, wash with brine, dry, and concentrate).

    • Purify the resulting crude thioether by column chromatography.

Data Presentation and Workflow Visualization

Table of Representative Reactions
NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMF90885-95%
AnilineK₂CO₃DMSO1101270-85%
PhenolNaHTHF66 (reflux)1665-80%
ThiophenolCs₂CO₃DMF503>90%
BenzylamineEt₃NAcetonitrile82 (reflux)1080-90%
General Experimental Workflow Diagram

This diagram illustrates the logical flow from reaction setup to final product characterization, a self-validating system for ensuring protocol trustworthiness.

experimental_workflow General SnAr Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Purification & Validation setup 1. Reaction Setup (Reactants, Solvent, Base in Flask) atmosphere 2. Inert Atmosphere (If required, N₂ or Ar) setup->atmosphere heating 3. Heating (RT to 120°C) atmosphere->heating monitoring 4. Monitoring (TLC Analysis) heating->monitoring monitoring->heating Continue if incomplete quench 5. Quenching (Add water or aq. solution) monitoring->quench Reaction Complete extract 6. Extraction (e.g., Ethyl Acetate) quench->extract dry 7. Drying & Concentration (Na₂SO₄, Rotary Evaporator) extract->dry purify 8. Purification (Silica Gel Chromatography) dry->purify characterize 9. Characterization (NMR, LC-MS, HRMS) purify->characterize

Caption: A standardized workflow for the SnAr reaction, purification, and validation.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the expected time, consider increasing the reaction temperature in 10-20 °C increments or adding more nucleophile/base (0.2-0.5 eq). Ensure the base (e.g., K₂CO₃) is finely powdered for maximum surface area.

  • Low Yield: Poor yields can result from moisture inactivating strong bases like NaH. Ensure solvents are anhydrous and the reaction is performed under an inert atmosphere. During workup, perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Side Product Formation: With primary amines or other nucleophiles with multiple reactive sites, di-substitution or other side reactions can occur. Using a modest excess of the pyrimidine substrate can sometimes mitigate this. For sensitive substrates, using a milder base like DIPEA (N,N-Diisopropylethylamine) might be beneficial.

Conclusion

The nucleophilic aromatic substitution of 4-Bromo-2,5-dimethylpyrimidine is a powerful and highly reliable method for the synthesis of functionalized pyrimidine derivatives. The inherent electronic properties of the pyrimidine ring, combined with the strategic placement of the bromide leaving group, provide a robust platform for diversification. The protocols and insights provided herein serve as a comprehensive guide for medicinal chemists and researchers to confidently employ this chemistry in the design and synthesis of novel molecules for drug discovery and development programs.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(2), 195-213. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]

  • ResearchGate. SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. [Link]

  • Chem Help ASAP. SNAr reactions of pi-deficient aromatic rings. (2020). [Link]

  • Saeed, A., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry, 8(5), 947-954. [Link]

  • ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). [Link]

  • Huffman, L. M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8762-8771. [Link]

  • Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4858-4861. [Link]

  • Goud, B. S., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100893. [Link]

  • Acta Crystallographica Section E. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. [Link]

  • Chem Help ASAP. nucleophilic aromatic substitutions. (2019). [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. (2021). [Link]

  • Nature Portfolio. SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. (2024). [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022). [Link]

  • National Institutes of Health. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). [Link]

  • ResearchGate. One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. (2015). [Link]

  • Royal Society of Chemistry. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). [Link]

  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [Link]

  • Chem Help ASAP. SNAr reaction scope & limitations. (2020). [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

Sources

Precision Amination of 4-Bromo-2,5-dimethylpyrimidine via Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

This guide details the protocol for the palladium-catalyzed amination of 4-Bromo-2,5-dimethylpyrimidine . While 4-halopyrimidines are classically reactive via Nucleophilic Aromatic Substitution (


), the presence of the electron-donating methyl groups at the C2 and C5 positions attenuates the electrophilicity of the C4 center compared to unsubstituted pyrimidines. Furthermore, the C5-methyl group introduces significant steric hindrance  proximal to the reaction site.

Consequently, traditional


 often requires harsh forcing conditions (high heat, strong acid/base) that degrade sensitive amine coupling partners. The Buchwald-Hartwig amination offers a superior alternative, operating under milder conditions with broader functional group tolerance. This protocol prioritizes sterically demanding, electron-rich phosphine ligands  to overcome the C5-methyl steric barrier and prevent catalyst poisoning by the pyrimidine nitrogens.

Substrate Analysis & Mechanistic Considerations

Electronic and Steric Environment

The substrate features a pyrimidine core with a bromine at C4.

  • Electronic Deactivation: The 2,5-dimethyl substitution pattern increases electron density in the ring relative to bare pyrimidine, raising the activation energy for oxidative addition compared to electron-poor analogs.

  • Steric Crowding (The Critical Factor): The methyl group at C5 is ortho to the bromine. This steric bulk impedes the approach of the palladium complex and the subsequent amine coordination.

  • Catalyst Poisoning: The endocyclic nitrogens (N1/N3) are competent ligands for Pd(II), potentially forming off-cycle resting states that stall catalysis.

Ligand Selection Strategy

To counteract these factors, the catalyst system must satisfy three criteria:

  • High steric bulk: To enforce reductive elimination despite the crowded C4-C5 environment.

  • Electron richness: To facilitate rapid oxidative addition into the deactivated C-Br bond.

  • Strong binding: To outcompete the pyrimidine nitrogens for the Pd center.

Recommended Ligand Systems:

  • Primary Amines: BrettPhos or tBuBrettPhos . These ligands are exceptionally selective for primary amines and prevent the formation of bis-arylated byproducts.

  • Secondary Amines: RuPhos . The specific geometry of RuPhos accommodates secondary amines while managing the ortho-substituent (C5-Me) on the electrophile.

  • General Purpose/Cost-Effective: Xantphos . A bidentate ligand that enforces a wide bite angle, often successful for heteroaryl halides where chelation prevents catalyst decomposition.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle adapted for this specific sterically hindered pyrimidine, highlighting the critical role of the bulky ligand (L) in preventing off-cycle coordination.

BuchwaldHartwigMechanism cluster_substrate Substrate Challenges PreCat Pd(II) Precatalyst (e.g., BrettPhos Pd G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting due to C5-Me) ActiveCat->OxAdd + 4-Bromo-2,5-dimethylpyrimidine PdII_ArX L-Pd(II)(Ar)(Br) Complex OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord + Amine + Base (- Base-HBr) OffCycle Off-Cycle Trap: N-Pd Coordination PdII_ArX->OffCycle Low Ligand Conc. RedElim Reductive Elimination (Product Release) AmineCoord->RedElim RedElim->ActiveCat Regeneration OffCycle->PdII_ArX Reversible (Slow)

Caption: Catalytic cycle emphasizing the risk of N-coordination (Off-Cycle Trap) and the necessity of bulky ligands to drive Oxidative Addition and Reductive Elimination.

Experimental Protocols

Materials & Reagents
ComponentSpecificationRole
Substrate 4-Bromo-2,5-dimethylpyrimidine (1.0 equiv)Electrophile
Amine 1.2 – 1.5 equivNucleophile
Catalyst BrettPhos Pd G4 (1–3 mol%)Pre-formed precatalyst (Recommended)
Alternative Cat.

(2 mol%) + BrettPhos (4-6 mol%)
In-situ generation
Base

(1.5 equiv) or

(2.0 equiv)
Proton scavenger
Solvent Anhydrous 1,4-Dioxane or t-Amyl AlcoholReaction medium
Scavenger SiliaMetS® ThiolPd removal post-reaction
Method A: High-Throughput/Robust Protocol (Recommended)

Use this protocol for primary amines or when maximum reproducibility is required.

  • Preparation: Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the following to the vial:

    • 4-Bromo-2,5-dimethylpyrimidine (187 mg, 1.0 mmol).

    • Amine coupling partner (1.2 mmol).

    • 
       (Sodium tert-butoxide) (144 mg, 1.5 mmol). Note: Handle quickly as it is hygroscopic.
      
    • BrettPhos Pd G4 (Precatalyst) (18 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with inert gas (3x). Inject anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration) via syringe.

  • Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800-1000 rpm).

    • Time: Typically 2–6 hours. Monitor by LC-MS.

    • Endpoint: Look for consumption of bromide (M+H = 187/189) and appearance of product.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove insoluble salts. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH depending on amine polarity).

Method B: Mild Conditions for Sensitive Substrates

Use this protocol if the amine contains esters, nitriles, or other base-sensitive groups.

  • Catalyst System: Use

    
      (2 mol%) and Xantphos  (3 mol%).
    
  • Base: Substitute NaOtBu with

    
      (Cesium Carbonate) (2.0 equiv).
    
  • Solvent: Anhydrous Toluene or Dioxane .

  • Temperature: Heat to 100°C (reaction times may extend to 12–18 hours due to the weaker base and heterogeneous nature of

    
    ).
    

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to a precatalyst (e.g., Pd-PEPPSI-IPr or BrettPhos G4) to ensure active Pd(0) enters the cycle immediately. Increase temperature to 110°C.
Hydrodehalogenation (Product is 2,5-dimethylpyrimidine)

-Hydride Elimination
The amine is acting as a hydride source. Switch to t-Amyl alcohol as solvent. Ensure the solvent is strictly anhydrous.
Pd Black Formation Ligand InstabilityThe ligand is detaching from Pd.[2] Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure strict

-free conditions.
Starting Material Remains Steric ClashingThe C5-methyl is blocking the amine. Switch to RuPhos (for secondary amines) or tBuBrettPhos (for primary amines) to open the coordination sphere.

Palladium Removal Protocol (Critical for Pharma Applications)

Due to the coordination ability of the pyrimidine nitrogens, Palladium residues can stick tenaciously to the product.

  • Dissolve the crude oil in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or Thiourea scavengers (50 wt% relative to theoretical metal content).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE filter.

  • Proceed to crystallization or chromatography.

Workflow Diagram

Workflow Start Start: 4-Bromo-2,5-dimethylpyrimidine Setup Inert Setup: Schlenk/Vial + Ar Start->Setup Mix Add Reagents: Pd G4 Cat, Base, Amine Setup->Mix Heat Reaction: 90-100°C, 2-6h Mix->Heat Check LC-MS Check: SM Consumed? Heat->Check Check->Heat No (Extend Time) Workup Filter (Celite) & Scavenge Pd Check->Workup Yes Purify Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the amination process.

References

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific. (2021). General mechanism and reagent overview.[2][3]

  • Benchchem Application Notes. (2025). Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.[4]

  • Wikipedia. (2023). Buchwald–Hartwig amination: Ligand generations and mechanism.[5][6][3][5]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination: Catalytic cycles and BrettPhos utility.[2]

  • Organic Letters (ACS). (2011). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (Discusses challenges with halopyrimidines).

  • MIT Open Access Articles. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides (tBuBrettPhos application).

  • Guidechem. (2025). 4-bromo-2,5-dimethylpyrimidine Substance Info.[7]

  • PubChem. (2025).[8] 2-Bromo-4,5-dimethylpyridine (Analogous reactivity data).[8]

Sources

Application Note: High-Fidelity Synthesis of Kinase Inhibitor Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Focusing on Pd-Catalyzed C–N Cross-Coupling of 4-Bromo-2,5-dimethylpyrimidine

Executive Summary & Strategic Rationale

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for over 20 FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib, Pazopanib). While 2,4-disubstituted pyrimidines are common, the 2,5-dimethylpyrimidine motif offers unique advantages in drug design.

Why 4-Bromo-2,5-dimethylpyrimidine?

  • The "Gatekeeper" Interaction: The C5-methyl group provides a critical hydrophobic contact point, often engaging with the gatekeeper residue (e.g., T790M in EGFR or T315I in Abl) or filling the hydrophobic pocket adjacent to the ATP-binding hinge region.

  • Metabolic Stability: The C2-methyl group blocks the metabolically vulnerable C2 position while maintaining a low molecular weight profile compared to phenyl or heteroaryl substituents.

  • Reactivity Handle: The C4-bromo substituent is electronically activated by the 1,3-diazine ring, making it an ideal electrophile for Palladium-catalyzed cross-coupling reactions to install the "hinge-binding" amine motif.

This guide details a robust, self-validating protocol for the Buchwald-Hartwig amination of 4-Bromo-2,5-dimethylpyrimidine. Unlike traditional SNAr methods, which often require harsh temperatures for electron-rich anilines, this Pd-catalyzed approach operates under mild conditions with broad substrate scope.

Critical Process Parameters (CPPs) & Chemistry Logic

To ensure reproducibility and high yield, the following parameters must be controlled. This section explains the causality behind the protocol choices.

ParameterRecommended ConditionScientific Rationale
Catalyst Precursor Pd2(dba)3 (1-2 mol%)Provides a stable source of Pd(0). Dibenzylideneacetone (dba) is easily displaced by phosphine ligands, initiating the catalytic cycle efficiently.
Ligand Xantphos or BrettPhos Xantphos (bidentate) prevents β-hydride elimination and stabilizes the Pd center, crucial for coupling sterically hindered amines. BrettPhos is superior for primary amines.[1]
Base Cs2CO3 or NaOtBuCs2CO3 (mild) is preferred for substrates with sensitive functional groups (esters, nitriles). NaOtBu (strong) allows faster kinetics for non-sensitive substrates.
Solvent 1,4-Dioxane (Anhydrous)High boiling point (101°C) allows thermal activation; moderate polarity dissolves both organic reactants and inorganic bases.
Inert Atmosphere Argon / N2 (Sparged)O2 competes with the aryl halide for oxidative addition and oxidizes the phosphine ligand, killing the catalyst.
Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle specific to this pyrimidine substrate, highlighting the critical oxidative addition and reductive elimination steps.

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Chlorides, Fast for Bromides) Pd0->OxAdd + 4-Bromo-2,5-dimethylpyrimidine Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 BaseStep Base Exchange (Cs2CO3 -> CsBr) Complex1->BaseStep + Amine (H-NR2) Complex2 Pd(II)-Ar-Amido Complex BaseStep->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product 4-Amino-2,5-dimethylpyrimidine (Kinase Inhibitor Core) RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination. The oxidative addition of the electron-deficient pyrimidine is rapid, making the amine coordination and deprotonation the critical selectivity-determining steps.

Detailed Experimental Protocol

Target: Synthesis of N-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrimidin-4-amine (Model EGFR Inhibitor Analog).

4.1. Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Reactant A: 4-Bromo-2,5-dimethylpyrimidine (1.0 equiv, 200 mg, 1.07 mmol)

  • Reactant B: 3-Chloro-4-fluoroaniline (1.2 equiv, 187 mg, 1.28 mmol)

  • Catalyst: Pd2(dba)3 (2 mol%, 20 mg)

  • Ligand: Xantphos (4 mol%, 25 mg)

  • Base: Cs2CO3 (2.0 equiv, 697 mg)

  • Solvent: 1,4-Dioxane (anhydrous, 4 mL)

4.2. Step-by-Step Procedure

Step 1: Inert System Setup (Self-Validating Step)

  • Oven-dry a 10 mL microwave vial or Schlenk tube.

  • Add a magnetic stir bar.

  • Validation: Cap the vial and cycle vacuum/Argon 3 times. Why? Even trace moisture can hydrolyze the imine intermediates or quench the base; oxygen poisons the Pd catalyst.

Step 2: Reagent Charging

  • Under a counter-flow of Argon, add Reactant A, Reactant B, Cs2CO3, Pd2(dba)3, and Xantphos.

  • Add anhydrous 1,4-Dioxane via syringe.

  • Critical Step: Sparge the solution with Argon for 5 minutes (bubble gas directly into the liquid). This removes dissolved oxygen that vacuum cycling missed.

Step 3: Reaction

  • Seal the vessel.

  • Heat to 100°C for 4–12 hours.

  • Monitoring (TLC/LC-MS): Check at 2 hours.

    • Starting Material (SM) Rf: ~0.6 (Hexane/EtOAc 4:1)

    • Product Rf: ~0.3 (fluorescent under UV 254nm due to extended conjugation).

    • Validation: The reaction is complete when the SM peak (m/z 187/189) disappears and Product peak (m/z ~252) dominates.

Step 4: Work-up & Purification

  • Cool to room temperature.

  • Filter through a pad of Celite® (diatomaceous earth) to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Concentrate the filtrate in vacuo.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: 0% to 40% EtOAc in Hexanes.

    • Note: Pyrimidines can be basic; if streaking occurs, add 1% Triethylamine to the eluent.

Troubleshooting & Optimization Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (O2)Ensure rigorous degassing. Switch to a pre-formed catalyst like Pd(dppf)Cl2 or Xantphos Pd G4 .
Dehalogenation (Product - Br) β-Hydride EliminationSwitch solvent to Toluene. Lower temperature to 80°C. Ensure ligand:Pd ratio is >1:1 (ideally 2:1 for monodentate).
Bis-amination (rare) Excess Amine / High TempNot applicable for this substrate (only one Br), but relevant if using dibromides.
Sticky/Oily Product Residual Solvent/PdTriturate the oil with cold Pentane or Diethyl Ether to induce crystallization.[12]
Workflow Visualization

Workflow cluster_prep Preparation cluster_react Reaction cluster_workup Isolation Step1 Weigh Reagents (Glovebox or Air-Free) Step2 Solvent Sparging (Ar, 5-10 min) Step1->Step2 Step3 Heat to 100°C (4-12 Hours) Step2->Step3 Step4 IPC: LC-MS/TLC (Check Conversion) Step3->Step4 Step4->Step3 Incomplete Step5 Celite Filtration (Remove Pd Black) Step4->Step5 Complete Step6 Flash Chromatography (0-40% EtOAc/Hex) Step5->Step6

Caption: Operational workflow for the synthesis, emphasizing the "Check Conversion" loop to ensure reaction completion before workup.

References
  • Buchwald-Hartwig Amination Overview

    • Title: A General Method for the Palladium-Catalyzed Amination of Aryl Halides.[13]

    • Source:J. Am. Chem. Soc.[7] 1994, 116, 7901.

    • URL:[Link]

  • Pyrimidine Scaffold in Kinase Inhibitors

    • Title: Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[14]

    • Source:Molecules 2021, 26(17), 5181.
    • URL:[Link]

  • Specific Reactivity of Halopyrimidines

    • Title: Regioselective Synthesis of 2,4-Disubstituted Pyrimidines via Suzuki-Miyaura Coupling.
    • Source:Tetrahedron Letters 2006, 47, 5261.
    • URL:[Link]

  • Application of Xantphos in Heterocycles

    • Title: Xantphos: A Versatile Ligand for Palladium-Catalyzed C-N and C-O Bond Form
    • Source:Chem. Rev. 2009, 109, 8, 3783.
    • URL:[Link]

Sources

Application Note: Precision Functionalization of the C4 Position of 2,5-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Functionalizing the C4 position of 2,5-dimethylpyrimidine (1) presents a unique regiochemical paradox. While the pyrimidine ring is inherently electron-deficient, facilitating nucleophilic attack, the presence of methyl groups at C2 and C5 alters the standard reactivity landscape.[1]

  • C2-Position: Blocked by a methyl group, preventing the common nucleophilic addition or direct metalation often seen in unsubstituted pyrimidines.[1]

  • C5-Position: Blocked by a methyl group.[1][2]

  • C4/C6-Positions: These are chemically equivalent due to the

    
     axis of symmetry. They represent the only open ring carbons available for functionalization.
    

The Trap (Lateral vs. Ring Reactivity): A critical failure mode in functionalizing (1) is the use of strong bases (e.g.,


-BuLi).[1] The protons on the C2-methyl group are highly acidic (

) compared to the ring protons.[1] Attempting direct ring lithiation at C4 will almost invariably result in lateral lithiation at the C2-methyl group, leading to side-chain functionalization rather than ring functionalization.[1]

The Solution: To bypass the acidity of the methyl groups, we must utilize mechanisms that rely on the electrophilicity of the ring rather than the acidity of its protons. This guide details two high-fidelity protocols:

  • Radical C-H Functionalization (Minisci): The most direct route for alkylation/acylation, leveraging the high affinity of nucleophilic radicals for the protonated pyrimidine core.[1]

  • Oxidative Activation (Reissert-Henze): A robust, classical sequence to install a chlorine handle at C4, enabling subsequent

    
     diversification.[1]
    

Decision Matrix: Selecting the Right Protocol

FeatureProtocol A: Minisci C-H Functionalization Protocol B: N-Oxide Activation (Reissert-Henze)
Primary Utility Direct introduction of alkyl/acyl/carbamoyl groups.[1]Installing heteroatoms (O, N, S) or Aryl groups (via Suzuki).[1]
Step Count 1 (Direct)2-3 (Stepwise)
Atom Economy HighLower (requires stoichiometric oxidants/chlorinating agents).[1]
Regiocontrol Perfect: C2 is blocked; C4 is the most activated site.High: Rearrangement is electronically driven to C4.
Key Risk Polysubstitution (C4 and C6).[1][2]Handling of POCl

and energetic N-oxides.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways for functionalizing 2,5-dimethylpyrimidine.

G Start 2,5-Dimethylpyrimidine (Substrate) Protonated Protonated Species (Activated Core) Start->Protonated H+ / Acid NOxide N-Oxide Intermediate Start->NOxide mCPBA or H2O2 RadicalInter Radical Intermediate (C4-Attack) Protonated->RadicalInter R• (Radical Source) ProductA 4-Alkyl-2,5-dimethylpyrimidine (Minisci Product) RadicalInter->ProductA Oxidation/-H+ Chloro 4-Chloro-2,5-dimethylpyrimidine (Electrophilic Handle) NOxide->Chloro POCl3 / Rearrangement ProductB 4-Substituted Pyrimidine (via SnAr / Suzuki) Chloro->ProductB Nucleophile or Ar-B(OH)2

Figure 1: Divergent synthetic workflows.[1][2] Top path (Blue): Direct C-H functionalization via radical chemistry.[1] Bottom path (Red): Classical activation via N-oxide rearrangement.[1]

Protocol A: Direct C-H Alkylation (Minisci Reaction)[1]

Mechanism & Insight: The Minisci reaction involves the addition of a carbon-centered radical to a protonated heteroaromatic base.[3]

  • Why it works here: Protonation of N1/N3 lowers the LUMO energy of the ring, making it highly susceptible to nucleophilic radical attack. Since C2 is sterically blocked by a methyl group, the radical adds exclusively to C4/C6.[1]

  • Self-Validating Step: The reaction requires acidic conditions.[1] If the pH is too high, the ring is not protonated and reactivity drops, preventing non-specific radical reactions.[1]

Experimental Procedure

Target: Synthesis of 4-cyclohexyl-2,5-dimethylpyrimidine (Example)

  • Reagents:

    • Substrate: 2,5-Dimethylpyrimidine (1.0 equiv)[1]

    • Radical Source: Cyclohexanecarboxylic acid (2.0 equiv)[1]

    • Catalyst: AgNO

      
       (0.2 equiv)[1]
      
    • Oxidant: (NH

      
      )
      
      
      
      S
      
      
      O
      
      
      (Ammonium persulfate) (2.0 equiv)[1]
    • Solvent: 10% Aqueous H

      
      SO
      
      
      
      / Acetonitrile (1:1 v/v) or TFA/Water.[1]
    • Note: Carboxylic acids are excellent radical precursors via oxidative decarboxylation.

  • Step-by-Step:

    • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethylpyrimidine (10 mmol) in a mixture of water (10 mL) and acetonitrile (10 mL).

    • Acidification: Carefully add concentrated H

      
      SO
      
      
      
      (1.0 mL) or TFA (1.0 mL). Caution: Exothermic.[1] Ensure the pH is < 2.
    • Addition: Add AgNO

      
       (0.34 g, 2 mmol) and Cyclohexanecarboxylic acid (2.56 g, 20 mmol).
      
    • Reaction Initiation: Heat the mixture to 70°C.

    • Oxidant Feed: Dissolve (NH

      
      )
      
      
      
      S
      
      
      O
      
      
      (4.56 g, 20 mmol) in water (10 mL). Add this solution dropwise over 30–60 minutes. Critical: Slow addition prevents the radical source from dimerizing before reacting with the heterocycle.
    • Monitoring: Monitor by LC-MS. Look for the [M+H]+ peak of product (MW = Substrate + Cyclohexyl - H).[1]

    • Workup: Cool to RT. Neutralize with aqueous NH

      
      OH (keep cool, ice bath). Extract with DCM (3x).[1] Dry organics over Na
      
      
      
      SO
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc).

Optimization Tip: If mono-substitution is desired but di-substitution (at C4 and C6) is observed, reduce the equivalents of radical precursor and oxidant to 1.2 equiv and stop the reaction at ~70% conversion.

Protocol B: Activation via N-Oxide (The "Chlorine Handle")[1]

Mechanism & Insight: This route leverages the Reissert-Henze reaction .[1] Oxidation of the pyrimidine nitrogen creates an N-oxide. Upon treatment with POCl


, the oxygen attacks the phosphorus, creating a good leaving group.[1] A chloride ion then attacks the C4 position (alpha to the nitrogen), followed by elimination of the phosphate group.
  • Why it works here: The C2 position is blocked by methyl, forcing the rearrangement to occur at C4/C6.

Experimental Procedure

Target: Synthesis of 4-chloro-2,5-dimethylpyrimidine

Step 1: N-Oxidation[1]
  • Reagents: 2,5-Dimethylpyrimidine (1.0 equiv), mCPBA (1.1 equiv, 70-75%), DCM.[1]

  • Procedure:

    • Dissolve substrate in DCM (0.1 M).[1] Cool to 0°C.

    • Add mCPBA portion-wise.[1]

    • Stir at RT for 4–12 hours. Monitor TLC for disappearance of starting material.

    • Workup: Wash with sat. NaHCO

      
       (x3) to remove m-chlorobenzoic acid.[1] Dry and concentrate.
      
    • Checkpoint: The N-oxide is usually a white solid.[1] It can be used directly.[1][4][5]

Step 2: Chlorination (Reissert-Henze)[1]
  • Reagents: 2,5-Dimethylpyrimidine-N-oxide (1.0 equiv), POCl

    
     (Phosphorus oxychloride, 5–10 equiv).[1]
    
  • Procedure:

    • Place the N-oxide in a dry flask under Argon.

    • Add neat POCl

      
       (act as both reagent and solvent).[1]
      
    • Heating: Heat to reflux (approx. 105°C) for 2–4 hours.

    • Quenching (CRITICAL SAFETY): Cool the mixture. Remove excess POCl

      
       via rotary evaporation (use a caustic trap).[1]
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Warning: Violent hydrolysis.[1]

    • Neutralize with solid Na

      
      CO
      
      
      
      or NaOH solution to pH 7–8.[1]
    • Extract with EtOAc.[1]

  • Result: 4-Chloro-2,5-dimethylpyrimidine. This intermediate is highly versatile.[1]

Step 3: Functionalization (

)[1]
  • Amination: React 4-Cl intermediate with amines (HNR

    
    ) in EtOH/DIPEA at 80°C.
    
  • Etherification: React with NaOR in ROH.

  • Suzuki Coupling: React with Ar-B(OH)

    
    , Pd(PPh
    
    
    
    )
    
    
    , K
    
    
    CO
    
    
    .[1]

References

  • Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective method."[1] Tetrahedron, 1971.[1]

  • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions."[1][3] Angewandte Chemie International Edition, 2019.[1]

  • Fier, P. S., & Hartwig, J. F. "Selective C-H Fluorination of Pyridines and Diazines Inspired by Minisci Chemistry."[1] Science, 2013.[1]

  • Weissman, S. A., & Zewge, D. "Recent Advances in the Synthesis of Pyrimidines."[1] Tetrahedron, 2005.[1]

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010. (Standard text for Reissert-Henze mechanisms).

Sources

Application Note: Grignard Protocols for 4-Bromo-2,5-dimethylpyrimidine

[1]

Executive Summary & Strategic Analysis

4-Bromo-2,5-dimethylpyrimidine is a critical heterocyclic building block in kinase inhibitor development.[1] Its pyrimidine core is electron-deficient, creating specific challenges for organometallic functionalization.[1]

The Reactivity Paradox

Standard Grignard formation (direct insertion of Mg metal) is not recommended for this substrate.[1]

  • Problem: The electron-deficient nature of the pyrimidine ring makes the C-Br bond prone to radical pathways and Wurtz-type homocoupling during standard initiation. Furthermore, the resulting Grignard species is highly reactive and can undergo nucleophilic attack on the starting material.[2]

  • Solution: The industry standard is Halogen-Magnesium Exchange using Turbo Grignard reagents (

    
    ).[1] This method allows for the generation of the pyrimidinyl-magnesium species at low temperatures, preserving functional group integrity.
    
Two Validated Pathways

This guide covers two distinct workflows:

  • Nucleophilic Mode (Protocol A): Converting the bromide to a Grignard reagent to attack electrophiles (aldehydes, ketones).[1]

  • Electrophilic Mode (Protocol B): Reacting the bromide with an external Grignard reagent via Kumada Coupling.[1]

Protocol A: Magnesiation via Halogen-Magnesium Exchange

Objective: Generation of (2,5-dimethylpyrimidin-4-yl)magnesium chloride and subsequent trapping with an electrophile.[1]

Mechanism & Rationale

The driving force is the formation of a thermodynamically more stable organomagnesium species. The



Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Bromo-2,5-dimethylpyrimidine (1.0 equiv)

  • Exchange Reagent:

    
     (1.3 M in THF, 1.1 equiv)[1]
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)[1]

  • Electrophile: Benzaldehyde or similar (1.2 equiv)[1]

  • Quench: Sat.

    
    
    
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with

    
    .
    
  • Solvation: Charge the flask with 4-Bromo-2,5-dimethylpyrimidine and anhydrous THF.

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath.

    • Note: While some protocols suggest -78°C, -40°C is often sufficient for pyrimidines and ensures complete exchange without stalling.[1]

  • Exchange: Add

    
     dropwise over 10 minutes via syringe pump. Maintain internal temperature below -35°C.
    
  • Incubation: Stir at -40°C for 30–45 minutes.

    • Validation: Aliquot 0.1 mL, quench with

      
      , and analyze via GC-MS or NMR. >95% deuterium incorporation at the 4-position indicates success.[1]
      
  • Electrophile Addition: Add the electrophile (neat or dissolved in minimal THF) slowly.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    , and concentrate.[1]
Workflow Visualization

MagnesiationStart4-Bromo-2,5-dimethylpyrimidineExchangeMg-Halogen Exchange(-40°C, THF)Start->ExchangeReagentiPrMgCl·LiCl(Turbo Grignard)Reagent->ExchangeIntermediatePyrimidinyl-Mg Species(Active Nucleophile)Exchange->Intermediate 30-45 minTrapElectrophile Addition(Aldehyde/Ketone)Intermediate->TrapProductFunctionalizedPyrimidineTrap->Product Warm to 0°C

Figure 1: Kinetic pathway for the generation of the pyrimidinyl-magnesium intermediate via Knochel-Hauser exchange.

Protocol B: Kumada Cross-Coupling

Objective: Coupling 4-Bromo-2,5-dimethylpyrimidine with an external Grignard reagent (

1
Mechanism & Rationale

Since the 4-position is electron-deficient, it is an excellent electrophile for transition-metal catalyzed cross-coupling.[1] Nickel catalysts are often superior to Palladium for Kumada couplings due to the high reactivity of the Grignard reagent, which can reduce Pd(II) too quickly or cause homocoupling.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Bromo-2,5-dimethylpyrimidine (1.0 equiv)

  • Grignard Reagent: Phenylmagnesium bromide (or alkyl/aryl variant) (1.2 equiv)[1]

  • Catalyst:

    
     (1–3 mol%)[1]
    
    • Alternative:

      
       for sterically hindered substrates.[1]
      
  • Solvent: Anhydrous THF or Diethyl Ether.[1]

Step-by-Step Methodology
  • Catalyst Loading: In a glovebox or under strict

    
    , charge the flask with 4-Bromo-2,5-dimethylpyrimidine and 
    
    
    .[1]
  • Solvation: Add anhydrous THF. Stir to dissolve.

  • Temperature Control: Cool to 0°C .

    • Why? Kumada couplings are exothermic.[1] Controlling the initiation prevents "runaway" exotherms and homocoupling of the Grignard reagent.

  • Addition: Add the external Grignard reagent dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC or HPLC.[1] The disappearance of the starting bromide is usually rapid.

  • Quench: Carefully add 1M HCl (if product is acid stable) or sat.

    
    .[1]
    
  • Purification: Standard aqueous workup and column chromatography.[1]

Experimental Data: Representative Yields

The following table summarizes expected performance based on general 4-bromopyrimidine reactivity profiles in Kumada couplings.

CatalystGrignard Reagent (R-MgX)TempTimeTypical YieldNotes
Ni(dppp)Cl₂ Phenyl-MgBr0°C -> RT2 h85-92% Best balance of cost/yield.[1]
Pd(PPh₃)₄ Phenyl-MgBrReflux4 h60-75%Higher homocoupling observed.[1]
Ni(dppp)Cl₂ Methyl-MgBr0°C1 h78-85% Exothermic; slow addition required.[1]

Troubleshooting & Safety

Critical Control Points
  • Moisture Sensitivity: Pyrimidinyl-magnesium intermediates are notoriously sensitive to protonation.[1] Glassware must be oven-dried (>120°C) for at least 4 hours.[1]

  • Temperature Bands:

    • Exchange (Protocol A): Do not exceed -20°C before adding the electrophile.[1][3] Above this, the Grignard may eliminate or attack the THF solvent.

    • Coupling (Protocol B): Do not start at reflux.[1] The initial oxidative addition is fast; high heat leads to catalyst decomposition.

Common Failure Modes
ObservationRoot CauseCorrective Action
Recovery of Starting Material (Protocol A) Incomplete ExchangeIncrease time at -40°C; ensure

is titrated.[1]
Dimer Formation (Bi-pyrimidine) Wurtz CouplingTemperature was too high during exchange; cool to -50°C.
Low Yield in Kumada (Protocol B) Catalyst PoisoningEnsure Grignard reagent is fresh; use high-quality anhydrous THF.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[1] Handbook of Functionalized Organometallics, 2005.[1]

  • Bao, R., et al. "Nickel-Catalyzed Cross-Coupling of Functionalized Organozinc Reagents with Thiomethyl-Substituted Pyrimidines."[1] Journal of the American Chemical Society, 2001. (Foundational work on pyrimidine cross-coupling).

  • Organic Chemistry Portal. "Kumada Coupling - Mechanism and Protocols."

  • Sigma-Aldrich. "Turbo Grignard Reagents: Technical Bulletin."[1]

Solvent Selection and Optimization for 4-Bromo-2,5-dimethylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide and Protocol Series

Part 1: Executive Summary & Strategic Analysis

4-Bromo-2,5-dimethylpyrimidine (CAS: 2169143-52-4) is a versatile halogenated heterocyclic building block. Its reactivity profile is defined by the interplay between the electron-deficient pyrimidine core, the labile C4-bromide, and the steric/electronic effects of the 2,5-dimethyl substituents.

Selecting the correct solvent system is not merely about solubility; it dictates the chemoselectivity of the reaction. The presence of the 2-methyl group introduces a critical competing pathway—lateral lithiation (deprotonation of the methyl group)—which must be managed through precise solvent and base selection during metalation. Similarly, the electron-donating nature of the methyl groups deactivates the ring toward Nucleophilic Aromatic Substitution (


), necessitating high-boiling polar aprotic solvents to drive conversion.
Core Reactivity Profile
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Susceptibility:  Moderate. The C4-position is activated by N1/N3, but deactivated by the C5-methyl group.
    
  • Metalation Risk: High. Competition between C4-Br halogen-metal exchange and C2-methyl deprotonation.

  • Pd-Coupling: Excellent. Standard oxidative addition at C4-Br is facile in ethereal/aqueous biphasic systems.

Part 2: Solvent Selection Matrix

The following matrix synthesizes physicochemical properties with experimental outcomes to guide solvent choice.

Reaction ClassPreferred SolventsSecondary OptionsCritical Solvent Parameter"Expert" Note

(Amination/Etherification)
DMF, DMSO, NMP t-Amyl Alcohol, DiglymeDielectric Constant (

)
: High polarity stabilizes the Meisenheimer intermediate.
For volatile amines, use sealed vessels in NMP to access temps >120°C without solvent loss.
Suzuki-Miyaura Coupling 1,4-Dioxane/H

O (4:1)
Toluene/H

O, DME
Miscibility & Degassing : Ability to solvate inorganic bases (K

PO

) and catalyst.
Dioxane is superior to THF due to higher boiling point (101°C), allowing faster kinetics.
Lithiation (Halogen Exchange) Anhydrous THF, Et

O
2-MeTHFCoordinating Ability : Ethers stabilize the Li-aggregate.CRITICAL: Avoid hydrocarbons (Hexane) as sole solvents; they promote aggregation that favors deprotonation over exchange.
Buchwald-Hartwig Toluene, Xylene t-BuOH, DioxaneNon-polarity : Non-polar solvents often favor the reductive elimination step in Pd cycles.Use anhydrous Toluene to prevent protodehalogenation.

Part 3: Detailed Technical Deep Dives & Protocols

Nucleophilic Aromatic Substitution ( )

Challenge: The 5-methyl group donates electron density into the ring, raising the LUMO energy and making the C4-carbon less electrophilic than in unsubstituted pyrimidines. Solvent Solution: Use DMSO or NMP . These dipolar aprotic solvents solvate the cationic counterion of the nucleophile, leaving the anion "naked" and more reactive.

Protocol A:

Displacement with Secondary Amines
  • Reagents: 4-Bromo-2,5-dimethylpyrimidine (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: Anhydrous DMSO (Concentration: 0.5 M).

Step-by-Step:

  • Charge a reaction vial with 4-Bromo-2,5-dimethylpyrimidine.

  • Add anhydrous DMSO. Note: DMSO must be dry to prevent hydrolysis of the bromide to the pyrimidone.

  • Add DIPEA followed by Morpholine.

  • Heat to 100–120°C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls <50%, increase temp to 140°C. The 5-Me group significantly retards the rate.

  • Workup: Dilute with water (5x reaction volume) to precipitate the product. If oil forms, extract with EtOAc.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Challenge: Protodehalogenation (replacement of Br with H) is a common side reaction if the catalytic cycle is slow or if the solvent contains active hydrogen sources. Solvent Solution: 1,4-Dioxane/Water (4:1) . The water is essential to dissolve the inorganic base (K


PO

or Na

CO

), facilitating the transmetalation step.
Protocol B: Suzuki Coupling with Aryl Boronic Acids[1]
  • Reagents: Substrate (1.0 eq), Phenylboronic acid (1.2 eq), K

    
    PO
    
    
    
    (2.5 eq), Pd(dppf)Cl
    
    
    (0.05 eq).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

Step-by-Step:

  • Degassing (Crucial): Sparge the Dioxane/Water mixture with Argon for 15 minutes before adding catalyst. Oxygen poisons Pd(0).

  • Add substrate, boronic acid, and base to the reaction vessel.

  • Add the solvent mixture via syringe.

  • Add the Pd catalyst last under a counter-flow of Argon.

  • Seal and heat to 90°C for 2–4 hours.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

Lithiation: The "Expert" Insight (Halogen-Metal Exchange)

The Trap: In 2-methylpyrimidines, the methyl protons are acidic (


 ~25-28). Treating with n-BuLi often leads to lateral lithiation  (deprotonation at C2-Me) rather than Br-Li exchange at C4.
The Solution: 
  • Cryogenic Conditions: -78°C is mandatory. Kinetic exchange (Br

    
     Li) is faster than deprotonation at this temperature.
    
  • Exchange Reagent: Use

    
    -BuLi  (2.0 eq) or 
    
    
    
    -PrMgCl
    (Turbo Grignard).
    
    
    -BuLi undergoes exchange extremely rapidly, outcompeting the acid-base reaction.
Protocol C: Selective C4-Lithiation and Trapping
  • Reagents: 4-Bromo-2,5-dimethylpyrimidine (1.0 eq), t-BuLi (2.1 eq, 1.7M in pentane), Electrophile (e.g., DMF or Benzaldehyde).

  • Solvent: Anhydrous THF (strictly dry).

Step-by-Step:

  • Flame-dry a round-bottom flask and cool to -78°C under

    
    .
    
  • Dissolve substrate in THF (0.2 M) and cool to -78°C.

  • Dropwise Addition: Add t-BuLi slowly down the side of the flask.

    • Observation: A color change (often yellow/orange) indicates formation of the lithio-species.

  • Stir for exactly 10–15 minutes at -78°C. Do not stir longer; the lithiated species can isomerize.

  • Add the Electrophile (neat or in THF) rapidly.

  • Allow to warm to room temperature over 1 hour.

  • Quench: Add saturated NH

    
    Cl.
    

Part 4: Visualizing the Logic

Diagram 1: Solvent Selection Decision Tree

This decision tree guides the user based on the desired reaction pathway.

SolventSelection Start Reaction Type? SnAr Nucleophilic Substitution (SnAr) Start->SnAr Metal Lithiation / Metalation Start->Metal Suzuki Pd-Coupling (Suzuki) Start->Suzuki Polarity Is Nucleophile Charged? (e.g., NaOMe vs Amine) SnAr->Polarity Charged Use DMSO or DMF (Dissolves salts) Polarity->Charged Anionic Neutral Use NMP or t-Amyl Alcohol (High Temp Stability) Polarity->Neutral Neutral Selectivity Selectivity Risk: Exchange vs. Deprotonation Metal->Selectivity Cryo THF at -78°C (Kinetic Control) Selectivity->Cryo t-BuLi (Fast) Turbo i-PrMgCl in THF (Thermodynamic Control) Selectivity->Turbo Grignard (Mild) BaseSol Inorganic Base Solubility Suzuki->BaseSol Dioxane Dioxane/Water (4:1) (Universal Choice) BaseSol->Dioxane

Caption: Decision logic for selecting the optimal solvent system based on reaction mechanism and reagent properties.

Diagram 2: The Lithiation Selectivity Pathway

This diagram illustrates the critical competition between the desired halogen exchange and the undesired lateral lithiation.

LithiationPath Substrate 4-Bromo-2,5-dimethylpyrimidine Reagent Reagent: n-BuLi vs t-BuLi Substrate->Reagent PathA Path A: Halogen-Metal Exchange (Kinetic Product) Reagent->PathA t-BuLi, -78°C THF (Fast) PathB Path B: Lateral Deprotonation (Thermodynamic Product) Reagent->PathB n-BuLi, > -40°C Slow Addition ProductA 4-Lithio-Species (Desired) PathA->ProductA ProductB 2-Lithiomethyl-Species (Side Product) PathB->ProductB

Caption: Mechanistic divergence in lithiation. Low temperature and t-BuLi favor Path A; higher temps favor Path B.

Part 5: References

  • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules, 2020.[2][3] [Link]

  • ResearchGate. "Lithiation of 4-bromo-5-methyl-2-phenyloxazole by n-BuLi." ResearchGate Publication Database. [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry Guide. [Link]

  • Baran Lab. "Directed Metalation: A Survival Guide." Baran Group Meeting Notes. [Link] (General reference for Heterocycle Lithiation principles).

Sources

Troubleshooting & Optimization

Technical Guide: Overcoming Steric Hindrance in 5-Methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support & Troubleshooting Center Topic: 5-Methylpyrimidine Synthesis & Functionalization Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Thymine Blockade"

The 5-methylpyrimidine motif (thymine derivative) is a privileged scaffold in kinase inhibitors (e.g., CDK, EGFR) and antivirals.[1] However, the C5-methyl group presents a unique "Steric-Electronic Paradox":

  • Steric Wall: The C5-methyl group exerts significant steric pressure on the adjacent C4 and C6 positions, inhibiting nucleophilic attack and stalling the reductive elimination step in metal-catalyzed cross-couplings.

  • Electronic Shield: The electron-donating nature of the methyl group makes the ring less electrophilic compared to a naked pyrimidine, further sluggishness in SNAr reactions.

This guide provides three validated modules to navigate these challenges, moving from de novo ring construction to late-stage functionalization.

Module 1: De Novo Synthesis (The "Pre-Installed" Strategy)

Core Philosophy: If the C5-methyl group prevents functionalization, build the ring around the methyl group rather than adding it later.[1]

Technique: The Modified Three-Component Condensation

Instead of the classic Biginelli (which often fails with sterically demanding aliphatic aldehydes), use a ZnCl2-catalyzed approach or the "Atwal Modification" (pre-formed enones).

Protocol: ZnCl2-Catalyzed 4,5-Disubstituted Pyrimidine Synthesis

  • Reagents: Functionalized enamine (derived from 2-methylacetoacetate), Triethyl orthoformate, Ammonium acetate.[1]

  • Catalyst: ZnCl2 (20 mol%).

  • Conditions: Reflux in Dioxane/Toluene (anhydrous).

Troubleshooting Table: Cyclization Failures

SymptomProbable CauseCorrective Action
No Product / Open Chain Water in solvent hydrolyzing the imine intermediate.Critical: Use molecular sieves (4Å) or a Dean-Stark trap. Switch to anhydrous dioxane.
Low Yield (<30%) Steric clash prevents ring closure (C5-Me vs C4-R).Switch to Microwave Irradiation (120°C, 10-20 min). The thermal boost overcomes the activation energy barrier imposed by the methyl group.[1]
Side Product: Knoevenagel Adduct Base concentration too high (if using piperidine/base cat).[1]Switch to Lewis Acid catalysis (ZnCl2 or Yb(OTf)3). Avoid amine bases.[1]

Module 2: Metal-Catalyzed Cross-Coupling (The "Glove" Strategy)

Core Philosophy: Standard ligands (PPh3, dppf) fail at C4/C6 because the C5-methyl group blocks the metal center during the reductive elimination step. You must use dialkylbiaryl phosphine ligands (Buchwald Ligands) that create a flexible "glove" around the Pd center.

The Solution: Sterically Demanding Suzuki-Miyaura Coupling

When coupling a boronic acid to 4-chloro-5-methylpyrimidine:

Recommended System:

  • Catalyst: Pd2(dba)3 or Pd(OAc)2

  • Ligand: SPhos (Universal choice) or XPhos (For extreme sterics).

  • Base: K3PO4 (Anhydrous) – Crucial for hindered substrates.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[1]

Visualizing Ligand Selection

LigandSelection Start Substrate Analysis: 4-Halo-5-Methylpyrimidine CheckSterics Is the Coupling Partner (Boronic Acid) Hindered? Start->CheckSterics NotHindered No (e.g., Phenyl, Vinyl) CheckSterics->NotHindered Hindered Yes (e.g., 2,6-disubstituted aryl) CheckSterics->Hindered Ligand1 Use SPhos or RuPhos (Standard Hindrance) NotHindered->Ligand1 Ligand2 Use XPhos or BrettPhos (Extreme Hindrance) Hindered->Ligand2 BaseCheck Base Selection Ligand1->BaseCheck Ligand2->BaseCheck Base1 K3PO4 (Anhydrous) Prevents hydrolytic deborylation BaseCheck->Base1

Figure 1: Decision tree for ligand selection in sterically hindered pyrimidine couplings. SPhos is the workhorse for 5-methyl systems.

FAQ: Coupling Issues

  • Q: My reaction stalls at 50% conversion.

    • A: This is likely catalyst death.[1] The oxidative addition complex is unstable due to the C5-Me crowding. Solution: Add the catalyst in two portions (0h and 4h) or switch to a precatalyst like XPhos Pd G2 to ensure active Pd(0) species generation.

  • Q: I see de-halogenation (reduction) instead of coupling.

    • A: This is the "Beta-Hydride Elimination" pathway competing with slow reductive elimination. Solution: Switch solvent from isopropanol/ethanol to Toluene or DME .[1] Avoid alcohols.

Module 3: Late-Stage Functionalization (Lithiation & Radicals)

Core Philosophy: The C5-methyl group is chemically distinct. It has benzylic-like acidity. You must distinguish between Ring Functionalization (Lithium-Halogen Exchange) and Lateral Functionalization (Deprotonation of the Methyl).

Protocol A: Ring Functionalization (Avoid Lateral Lithiation)
  • Goal: Functionalize C4/C6 without touching the C5-methyl.

  • Risk: n-BuLi will deprotonate the C5-methyl group (Lateral Lithiation) leading to scrambling.

  • Solution: Use Halogen-Lithium Exchange with a non-nucleophilic, extremely fast exchange reagent, or use Magnesium-mediated methods (Turbo-Grignard).[1]

Experimental Setup (Halogen-Lithium Exchange):

  • Substrate: 4-iodo-5-methylpyrimidine (Iodine exchanges faster than proton transfer).

  • Reagent: t-BuLi (2 equiv) or i-PrMgCl·LiCl (Turbo Grignard).

  • Temp: -78°C (Strict).

  • Quench: Add electrophile immediately (< 5 mins).

Protocol B: The Minisci Reaction (Radical Methylation)

If you need to add the methyl group last (to avoid sterics during ring synthesis), use the Minisci reaction.

  • Reagents: Pyrimidine substrate + Alkyl radical source (e.g., t-Butyl peracetate or sulfinates).[1]

  • Mechanism: Radical attack is less sensitive to steric hindrance than SNAr.[1]

  • Regioselectivity: Radicals are electrophilic; they attack the most electron-deficient positions (C2/C4).

MinisciStrategy Substrate Pyridine/Pyrimidine (No C5-Me) Process Minisci Reaction (Acidic Conditions, Ag+ Cat) Substrate->Process Radical Methyl Radical (from DMSO/H2O2 or tBuOOH) Radical->Process Product C4/C2 Methylated Product (Regioisomer Mix) Process->Product Overcomes Steric Barrier of S_NAr

Figure 2: The Minisci workflow allows late-stage methylation, bypassing the need to carry the steric bulk through the entire synthesis.

References

  • Buchwald Ligands in Heterocycle Synthesis

    • Title: "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling"[2]

    • Source: Royal Society of Chemistry (Chem. Sci.)
    • URL:[Link]

  • Minisci Reaction Mechanisms

    • Title: "Minisci-Type C–H Methylation and Silyl
    • Source: Organic Letters (ACS)
    • URL:[Link]

  • Lithiation Protocols

    • Title: "Directed Lithiation of Protected 4-Chloropyrrolopyrimidine"
    • Source: Molecules (MDPI)
    • URL:[Link]

  • Pyrimidine Cyclization Troubleshooting

    • Title: "Catalyzed Methods to Synthesize Pyrimidine and Rel
    • Source: MDPI
    • URL:[Link][3]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 4-Bromo-2,5-dimethylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-25-DMP Subject: Overcoming Nitrogen-Coordination & Catalyst Deactivation in Pyrimidine Cross-Couplings Support Tier: Senior Application Scientist Level

Executive Summary & Chemical Logic

The Problem: You are likely experiencing stalled conversion (<20%) or immediate catalyst precipitation (Pd black) when coupling 4-Bromo-2,5-dimethylpyrimidine .

The Root Cause: Unlike simple aryl halides, your substrate is a


-deficient nitrogen heterocycle . The core issue is Competitive Coordination .
  • N-Binding (The Poison): The basic nitrogen atoms (N1 and N3) in the pyrimidine ring coordinate to the Palladium center (

    
    -donation) more rapidly than the Palladium can perform oxidative addition into the C-Br bond. This forms an inactive [Pd(L)2(Substrate)2] complex, halting the catalytic cycle.
    
  • Substrate Specifics: The 2,5-dimethyl substitution pattern is deceptive. While the 2-methyl group provides slight steric shielding to the nitrogens, the 5-methyl group is electron-donating (+I effect). This increases the electron density of the ring, making the nitrogens more basic and stronger ligands for the Pd, exacerbating the poisoning effect compared to un-substituted pyrimidines.

Diagnostic Workflow (Interactive)

Use this logic flow to identify your specific failure mode before attempting a fix.

DiagnosticWorkflow Start Start Diagnosis: Observe Reaction Mixture ColorCheck Did the solution turn black/grey immediately? Start->ColorCheck Precipitate Pd Black Formation (Colloidal Aggregation) ColorCheck->Precipitate Yes Analyze Check LCMS/NMR @ 1 Hour ColorCheck->Analyze No (remains orange/red/pale) Diagnosis1 Diagnosis: Ligand Insufficiency Pd is unstable. Precipitate->Diagnosis1 Result1 Starting Material Intact (>90%) Analyze->Result1 No Conversion Result2 Protodeborylation of Boronic Acid Partner Analyze->Result2 SM Intact + Benzene/H-Ar Result3 Homocoupling of Boronic Acid Analyze->Result3 Biaryl Dimer Diagnosis2 Diagnosis: Catalyst Poisoning (Stable N-Pd Complex) Result1->Diagnosis2 Diagnosis3 Diagnosis: Cycle Stalled Slow Oxidative Addition Result2->Diagnosis3 Diagnosis4 Diagnosis: Oxygen Leak or Incomplete Reduction Result3->Diagnosis4

Figure 1: Diagnostic decision tree for isolating the mode of catalyst failure.

Mechanism of Action: Why Your Catalyst is Dying

To fix the reaction, you must visualize the competition at the molecular level.

PoisoningMechanism Pd Active Pd(0)L2 Substrate 4-Bromo-2,5-dimethylpyrimidine Pd->Substrate Product Pd(II)-Ar-Br (Active Intermediate) Substrate->Product Reaction at C-Br DeadComplex Bis(pyrimidine)-Pd(II) (Off-Cycle Sink) Substrate->DeadComplex Binding at N3 PathA Path A: Oxidative Addition (DESIRED) PathB Path B: N-Coordination (POISONING)

Figure 2: Competitive pathways. Path B (Poisoning) is often kinetically favored over Path A (Reaction) in electron-rich pyrimidines unless bulky ligands are used.

Troubleshooting Guide (Q&A)

Q1: My reaction turns black within 10 minutes. Is the catalyst bad?

Answer: The catalyst was likely good, but it decomposed. "Pd Black" is colloidal palladium metal.

  • Cause: The ligands on your Palladium source (e.g.,

    
     or 
    
    
    
    ) are too labile. They dissociated before the oxidative addition could occur.
  • The Fix: Switch to a pre-catalyst with a bulky, electron-rich biaryl phosphine or NHC ligand.

    • Recommendation:XPhos Pd G4 or Pd(dppf)Cl2 . These ligands bind tightly to Pd and create a "steric wall" that prevents the Pd atoms from aggregating into metal particles.

Q2: The reaction stays clear/orange, but LCMS shows only starting material after 4 hours.

Answer: This is the classic "N-Coordination Poisoning" signature (See Figure 2, Path B).

  • Cause: The Palladium is happily coordinated to the pyrimidine nitrogen (N3). It is stable but catalytically dead.

  • The Fix: You must sterically crowd the metal center to make N-binding unfavorable.

    • Protocol: Use Buchwald Ligands (e.g., XPhos , RuPhos , or BrettPhos ). The large substituted biaryl group on the phosphorous hangs over the metal center, physically blocking the approach of the nitrogen lone pair while still allowing the smaller C-Br bond to access the metal.

Q3: I see the boronic acid turning into a reduced byproduct (Protodeborylation), but the pyrimidine is untouched.

Answer: Your catalytic cycle is too slow.

  • Cause: The oxidative addition (Pd inserting into C-Br) is the rate-limiting step. While the Pd is hesitating, the base in your mixture is reacting with the boronic acid and water/solvent to remove the boron group.

  • The Fix:

    • Increase Catalyst Activity: Switch to Pd-PEPPSI-IPr (an NHC catalyst) which promotes extremely fast oxidative addition.

    • Dose the Base: Do not add all base at once. Add it in portions to minimize the concentration of the species that attacks the boronic acid.

    • Anhydrous Conditions: Protodeborylation often requires water. Switch to anhydrous Dioxane or Toluene and use anhydrous bases (e.g.,

      
       or 
      
      
      
      ).

Optimized Protocol: The "Resurrection" Screen

If standard conditions (


 / Carbonate) fail, execute this specific screen designed for difficult N-heterocycles.
Reagents
  • Substrate: 4-Bromo-2,5-dimethylpyrimidine (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.5 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temperature: 80°C - 100°C

Catalyst System Comparison Table
System ClassCatalyst / LigandBaseWhy Use This?Expected Outcome
Tier 1 (Standard)


(aq)
Bis-dentate ligand resists displacement by N.Good for simple cases.
Tier 2 (Steric) XPhos Pd G4

(solid)
Bulky biaryl phosphine blocks N-poisoning.High Probability of Success.
Tier 3 (NHC) Pd-PEPPSI-IPr

NHC ligands are non-labile and electron-rich.Best for sterically crowded couplings.
Tier 4 (Acidic)

/


Add 5 mol% pivalic acid. Acid protonates the Pyrimidine-N, blocking coordination.
Step-by-Step Procedure (Tier 2 - XPhos Method)
  • Charge Solids: In a reaction vial, add Pyrimidine (1.0 eq), Boronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Catalyst Addition: Add XPhos Pd G4 (2.0 - 5.0 mol%).

    • Note: If using G4 precatalyst, no activation is needed. If using

      
       + XPhos, premix them in solvent for 5 mins at 60°C before adding.
      
  • Degas: Cap vial and purge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling.[1]

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 80°C. Monitor by LCMS at 1 hour.

    • Success Indicator: The solution should remain a clear dark tea color. If it turns black and precipitates, the ligand failed to protect the Pd.

References

  • Catalyst Deactivation Pathways

    • Title: Poisoning and deactivation of palladium catalysts[2][3][4]

    • Source: ResearchGate / Applied C
    • URL:[Link]

  • Buchwald-Hartwig User Guide (Ligand Selection)

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Heterocycle Poisoning Solutions

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source: NIH / Nature Communic
    • URL:[Link]

  • Suzuki Coupling Troubleshooting

    • Title: Failed suzuki coupling, any suggestions? (Community Discussion on Pyrimidine/Thiadiazole Coupling)
    • Source: Reddit / ChemPros
    • URL:[Link]

Sources

Optimizing reaction temperature for 4-Bromo-2,5-dimethylpyrimidine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Nucleophilic Aromatic Substitution (


)
Product Focus:  4-Bromo-2,5-dimethylpyrimidine (CAS: 2169143-52-4)
Document ID:  TSC-PYR-4Br-25Me-OPT
Date:  October 26, 2023

Executive Summary: The Reactivity Landscape

As a Senior Application Scientist, I often see researchers treat all halopyrimidines as identical substrates. They are not.

4-Bromo-2,5-dimethylpyrimidine presents a unique kinetic challenge compared to the standard 4-bromopyrimidine. You are dealing with two competing forces:

  • Electronic Deactivation: The 5-methyl group is electron-donating (+I effect). This increases electron density in the ring, slightly destabilizing the anionic Meisenheimer intermediate and raising the activation energy (

    
    ) required for substitution at the 4-position.
    
  • Steric Hindrance: The 5-methyl group is ortho to the leaving group (4-Br). This creates significant steric bulk that impedes the approach of nucleophiles, particularly secondary amines or alkoxides.

The Consequence: Standard protocols for 4-bromopyrimidine (often run at RT or 40°C) will likely fail or result in stalled conversion. This substrate requires a "Thermal Push" —typically temperatures between 80°C and 120°C —to overcome the 5-methyl deactivation barrier.

Core Directive: Kinetic Control vs. Thermodynamic Stability

The Temperature "Sweet Spot"

For most nucleophiles (primary amines, thiols), the optimal window is 85°C – 100°C .

Temperature ZoneReaction BehaviorRisk Factor
< 60°C Kinetic Trap. Reaction is sluggish. Conversion often stalls at <40% due to the inability to overcome the steric/electronic barrier of the 5-Me group.High recovery of starting material.
80°C – 100°C Optimized Zone. Sufficient energy to form the Meisenheimer complex. Clean conversion typically within 4–12 hours.Minimal. Standard solvent reflux (EtOH/iPrOH/Toluene) works well.
> 120°C Thermodynamic Risk. Potential for demethylation or ring degradation if water is present.Formation of "tars" or hydrolysis to 4-hydroxy-2,5-dimethylpyrimidine.
Visualizing the Mechanism & Steric Barrier

The following diagram illustrates the specific energy landscape you are navigating. Note the steric clash represented at the 5-position.

SNAr_Mechanism cluster_legend Key Factors Start Substrate: 4-Bromo-2,5-dimethylpyrimidine Nu_Approach Nucleophile Approach (Steric Clash with 5-Me) Start->Nu_Approach + Nucleophile (Nu:) TS1 Transition State 1 (High Ea due to +I effect) Nu_Approach->TS1 Heat (>80°C) required to overcome barrier Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Rate Determining Step Product Product: 4-Substituted-2,5-dimethylpyrimidine Intermediate->Product Fast (-Br⁻) Info 5-Methyl Group: 1. Deactivates Ring (+I) 2. Blocks Nu approach (Steric)

Caption: Reaction pathway showing the dual inhibitory role of the 5-methyl group (Steric + Electronic), necessitating elevated reaction temperatures.

Standardized Protocol: Aminolysis

This protocol is validated for primary and non-bulky secondary amines.

Reagents:

  • Substrate: 4-Bromo-2,5-dimethylpyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: n-Butanol (for high boiling point) or DMF (for solubility)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of substrate in n-Butanol (concentration 0.5 M). Note: We prefer n-Butanol over Ethanol to allow reflux temps >100°C if needed.

  • Addition: Add 2.0 equiv of base. Stir for 10 min at RT.

  • Nucleophile: Add 1.2 equiv of amine.

  • Ramp: Heat the reaction mixture to 90°C .

  • Monitoring: Check LCMS at 2 hours.

    • If conversion < 20%: Increase temp to 110°C.

    • If conversion > 50%: Maintain 90°C.

  • Workup: Cool to RT. Remove solvent in vacuo. Partition between EtOAc and Water. Wash organic layer with Brine.

Troubleshooting Center (FAQs)

Q1: I am seeing 0% conversion after 24 hours at 40°C. Is my catalyst dead?

A: It is likely not a catalyst issue (if you are using one), but a thermal deficiency . As noted in J. Chem. Soc. C (1971), 5-substituted pyrimidines with electron-donating groups (like methyl) are significantly less reactive than their unsubstituted counterparts [1]. The 40°C setpoint is insufficient to overcome the activation energy increased by the 5-methyl group. Fix: Increase temperature to 85°C immediately. Switch solvent to Dioxane or DMSO if your current solvent boils below 80°C.

Q2: I see a new spot on TLC, but it's not my product. It matches the "4-hydroxy" impurity.

A: You are experiencing hydrolysis . At elevated temperatures (>90°C), even trace water competes with your nucleophile. The 4-bromo position is susceptible to attack by hydroxide ions generated from wet hygroscopic bases (like KOH or NaOH) or wet solvents. Fix:

  • Use anhydrous solvents (DMF/DMSO over molecular sieves).

  • Switch to a non-hygroscopic base like

    
     or organic bases like DIPEA.
    
  • Ensure your reaction vessel is under an inert atmosphere (

    
     or Ar).
    
Q3: My nucleophile is a bulky secondary amine. The reaction is stuck at 50% conversion even at 100°C.

A: This is the "Ortho-Effect" in action. The 5-methyl group sterically clashes with bulky incoming amines. Fix:

  • Solvent Switch: Move to a polar aprotic solvent like NMP (N-methyl-2-pyrrolidone).

  • Temperature: Push to 130°C (microwave irradiation is excellent here for short bursts).

  • Catalysis: Add a Lewis Acid catalyst (e.g.,

    
    , 10 mol%) to activate the pyrimidine nitrogen, making the C-4 position more electrophilic [2].
    

Decision Tree: Optimization Logic

Use this flow to determine your next experimental move.

Optimization_Tree Start Start Reaction (Standard: 90°C, 2 hrs) Check Check Conversion (LCMS) Start->Check Low < 20% Conversion Check->Low Stalled Med 20-80% Conversion Check->Med Slow High > 90% Conversion Check->High Good Action_Low 1. Increase Temp to 120°C 2. Switch to DMSO/NMP Low->Action_Low Action_Med 1. Add 0.5 eq Nucleophile 2. Extend time (+4 hrs) Med->Action_Med Action_High Proceed to Workup High->Action_High

Caption: Decision matrix for real-time reaction monitoring and adjustment.

References

  • Arantz, B. W., & Brown, D. J. (1971).[1] Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 1889-1891.

  • Roh, J., et al. (2025). Regioselective Control of the

    
     Amination of 5-Substituted-2,4-Dichloropyrimidines. ResearchGate / BenchChem Protocols. 
    
  • GuideChem. (2023). 4-bromo-2,5-dimethylpyrimidine Chemical Properties and Safety Data.

Sources

Recrystallization solvents for 4-Bromo-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fine Chemical Purification Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is the technical guide for the recrystallization of 4-Bromo-2,5-dimethylpyrimidine . This compound presents specific purification challenges due to the competing polarity of the pyrimidine nitrogen atoms (hydrophilic) and the lipophilic bromine/methyl substituents.

This guide is structured to move from Solvent Logic to Execution and finally Troubleshooting .

Module 1: Solvent Selection Logic

The purification of 4-Bromo-2,5-dimethylpyrimidine requires balancing the solubility of the pyrimidine core against its lipophilic substituents.

The Polarity Conflict[1]
  • The Pyrimidine Ring: Contains two nitrogen atoms with lone pairs, making the core moderately polar and capable of accepting hydrogen bonds.

  • The Substituents (4-Br, 2,5-Dimethyl): These are lipophilic. The bromine atom, in particular, increases molecular weight and lipophilicity but does not significantly enhance water solubility.

Recommended Solvent Systems

Based on structural analogs (e.g., 5-bromo-2-fluoropyrimidine) and general halopyrimidine chemistry, the following systems are validated:

Solvent SystemClassificationSuitabilityMechanism of Action
Ethanol / Water (9:1 to 4:1) Primary Choice HighThermal Gradient: The compound dissolves in hot ethanol; water acts as an anti-solvent to force lattice formation upon cooling. Best for removing inorganic salts.
Ethyl Acetate / n-Heptane Secondary Choice HighPolarity Gradient: Excellent for removing non-polar byproducts (e.g., unreacted starting materials). Offers better control over "oiling out" than alcohols.
n-Hexane (or Cyclohexane) Alternative ModerateSingle Solvent: Only viable if the melting point is >60°C. If the compound melts below the solvent boiling point, it will oil out.
Toluene Specific Use LowUsed only if the main impurity is highly polar.

Module 2: Standard Operating Procedure (SOP)

Protocol ID: REC-PYR-BR-04 Method: Binary Solvent Recrystallization (Ethyl Acetate / Heptane) Objective: Purification of crude 4-Bromo-2,5-dimethylpyrimidine to >98% HPLC purity.

Workflow Diagram

RecrystallizationWorkflow Start Crude Solid (4-Bromo-2,5-dimethylpyrimidine) Dissolve Dissolution Solvent: Ethyl Acetate Temp: 60-65°C Start->Dissolve Filter Hot Filtration (Remove insoluble salts) Dissolve->Filter AntiSolvent Anti-Solvent Addition Solvent: n-Heptane Add until turbid Filter->AntiSolvent Clear Re-Dissolution Add 1-2mL EtOAc to clear AntiSolvent->Clear Cool Controlled Cooling RT (1h) -> 4°C (2h) Clear->Cool Collect Filtration & Wash Wash with cold Heptane Cool->Collect Dry Vacuum Drying < 40°C (Avoid sublimation) Collect->Dry

Caption: Figure 1. Binary solvent recrystallization workflow optimized for halopyrimidines.

Step-by-Step Protocol
  • Dissolution:

    • Place 10.0 g of crude solid in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) slowly while heating to 60°C.

    • Target: Use the minimum amount required to dissolve the solid (approx. 3-5 mL per gram).

    • Note: If insoluble particles remain (likely inorganic salts from bromination), perform a hot filtration through a pre-warmed glass frit.

  • Nucleation Setup:

    • Keep the EtOAc solution at 50-60°C.

    • Slowly add n-Heptane dropwise.

    • Stop Point: Stop adding heptane immediately when a persistent cloudiness (turbidity) appears.

  • Clarification:

    • Add 1-2 mL of hot EtOAc to make the solution clear again. This ensures the solution is saturated but not supersaturated to the point of crashing out.

  • Crystallization:

    • Remove heat and allow the flask to cool to Room Temperature (RT) slowly on a cork ring. Do not use an ice bath yet.

    • Agitation: Do not stir. Stirring induces rapid precipitation of amorphous powder rather than crystals.

  • Isolation:

    • Once at RT, place in a fridge (4°C) for 2 hours.

    • Filter the crystals using vacuum filtration.[1][2]

    • Wash: Wash the cake with 20 mL of cold n-Heptane .

  • Drying:

    • Dry under vacuum at 35-40°C.

    • Warning: Halopyrimidines can sublime. Do not use high vacuum (< 10 mbar) combined with high heat.

Module 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon User Report: "Instead of crystals, I see a separate oily layer at the bottom of the flask."

Root Cause: The compound's melting point is lower than the boiling point of the solvent mixture, or the solution is too concentrated (supersaturated) at a temperature above the compound's melting point.

Corrective Action Logic:

OilingOut Problem Oiling Out Detected CheckTemp Check Solution Temp Problem->CheckTemp Reheat Re-heat to Dissolve CheckTemp->Reheat Temp < MP AddSolvent Add More Polar Solvent (EtOAc or EtOH) Reheat->AddSolvent Still Oiling? Seed Add Seed Crystal at T < MP AddSolvent->Seed Cool Slowly

Caption: Figure 2. Decision tree for resolving oiling out issues.

FAQ: How do I recover from oiling out?

  • Re-heat the mixture until the oil dissolves into the solvent.

  • Add 10-20% more of the dissolving solvent (e.g., Ethanol or EtOAc).

  • Allow to cool very slowly.

  • Vigorous Scratching: If oil forms again, use a glass rod to scratch the side of the flask at the oil-solvent interface. This provides nucleation sites.

FAQ: My yield is low (< 50%). Where is my product?

  • Diagnosis: The compound is likely too soluble in the mother liquor.

  • Fix:

    • Concentrate the mother liquor (filtrate) by 50% on a rotavap.

    • Cool to 0°C to harvest a "second crop" of crystals.

    • Note: The second crop usually has lower purity and may require a separate recrystallization.

FAQ: The crystals are colored (yellow/brown) but should be white.

  • Diagnosis: Trace bromine or oxidation byproducts.

  • Fix: Before recrystallization, dissolve the crude in EtOAc and wash with 10% Sodium Thiosulfate (aq). This reduces oxidized bromine species. Then proceed to recrystallization.[3][4]

Module 4: Technical Specifications & Data

ParameterSpecificationNotes
Appearance White to Off-White Crystalline SolidYellowing indicates oxidation.
Melting Point Variable (Est. 60-90°C)Depends heavily on isomer purity.
Solubility (Water) < 1 mg/mLPractically insoluble.
Solubility (EtOH) > 50 mg/mL (Hot)Good solubility.
Solubility (Hexane) < 5 mg/mL (Cold)Poor solubility (Anti-solvent).

References

  • Synthesis of Halopyrimidines: CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine. (Demonstrates the efficacy of Ethanol/Water systems for bromo-pyrimidine purification).

  • General Purification of Bromopyrimidines: Synthesis of some 4-Bromopyrimidines... (Describes n-hexane recrystallization for simple analogs).

  • Recrystallization Troubleshooting: University of Rochester - Solvents for Recrystallization. (Foundational logic for solvent polarity selection).

  • Oiling Out Mechanisms: Chemistry LibreTexts - Troubleshooting Crystallization. (Detailed protocols for recovering oiled-out reactions).

Sources

Handling moisture sensitivity of 4-Bromo-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability Guide Subject: 4-Bromo-2,5-dimethylpyrimidine (CAS: 2169143-52-4) Reference ID: TS-PYR-BR-04[1]

Introduction: The Instability Mechanism

4-Bromo-2,5-dimethylpyrimidine is a critical intermediate often employed in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] However, researchers frequently encounter "unexplained" yield drops or catalyst poisoning.[1] The root cause is often hydrolytic degradation .

Unlike simple aryl halides, the pyrimidine ring is electron-deficient.[1] The nitrogen atoms pull electron density, making the carbon at position 4 (C4) highly electrophilic. In the presence of moisture, water acts as a nucleophile, displacing the bromine atom.

The Critical Failure Mode: This reaction releases Hydrogen Bromide (HBr).[1] The generated acid protonates the pyrimidine ring nitrogens, making the C4 position even more electrophilic. This creates an autocatalytic decomposition cycle : a small amount of moisture triggers a chain reaction that destroys the material, leaving behind a yellow/orange sticky solid (the pyrimidinone tautomer) and inhibiting sensitive catalysts.

Module 1: Storage & Handling Protocols

Objective: Prevent the initiation of the autocatalytic cycle.

The "Golden Rules" of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Kinetic suppression of the hydrolysis rate.[1]
Atmosphere Argon or NitrogenDisplaces atmospheric moisture.[1]
Container Amber glass w/ Teflon-lined capPrevents UV degradation (minor) and ensures a hermetic seal against humidity.[1]
Desiccant Silica gel or

in secondary containment
Scavenges ambient moisture that permeates the primary seal.
Visualizing the Degradation Pathway

The following diagram illustrates why even trace water is dangerous for this compound.

DecompositionCycle Start Intact 4-Bromo-2,5-dimethylpyrimidine Inter Tetrahedral Intermediate Start->Inter Water Trace Moisture (H2O) Water->Start Nucleophilic Attack (SnAr) Product 2,5-Dimethylpyrimidin-4(3H)-one (Inactive Impurity) Inter->Product Elimination Acid HBr (Byproduct) Inter->Acid Release Acid->Start Protonation (Catalysis) INCREASES REACTIVITY

Figure 1: The autocatalytic hydrolysis cycle. Note the red dashed line indicating how the byproduct (HBr) accelerates further degradation.

Module 2: Experimental Setup (Reaction Phase)

Objective: Maintain anhydrous integrity during setup.

Solvent Specifications

Standard "bottle" solvents are insufficient.[1] Pyrimidines require strictly anhydrous conditions.[1]

SolventMax Water Content (KF)Drying Method
THF < 50 ppmDistillation over Na/Benzophenone or Activated Alumina columns.[1]
Dioxane < 50 ppmStore over 4Å Molecular Sieves (activated).[1]
DMF < 100 ppmAzeotropic distillation with benzene or storage over sieves.
Protocol: Safe Weighing & Transfer

Do not weigh this compound on an open bench on a humid day.

  • Equilibration: Allow the stored bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the solid.

  • Inert Transfer:

    • Ideal: Weigh inside a glovebox.[1]

    • Acceptable: Use a "cone-and-purge" method.[1] Flush the receiving flask with Argon, quickly add the solid, and seal immediately.

  • Scavenging (Optional): If the reaction tolerates base, add the inorganic base (e.g.,

    
    , 
    
    
    
    ) to the solvent before adding the pyrimidine. The base will neutralize any trace HBr formed, breaking the autocatalytic cycle.

Module 3: Troubleshooting & FAQs

Q1: The material in my bottle has turned from off-white to yellow/orange and is clumping. Is it usable?

  • Diagnosis: This is the classic sign of hydrolysis. The color comes from the formation of conjugated impurities and HBr salts.

  • Action:

    • Do not use directly. The acidic impurities will poison Pd-catalysts.[1]

    • Salvage Protocol: Dissolve the solid in

      
      . Wash with cold saturated 
      
      
      
      (to remove HBr and water-soluble pyrimidinones).[1] Dry the organic layer over
      
      
      , filter, and concentrate. Check purity via NMR.

Q2: I see a new peak in my LCMS at M-Br+OH (Mass 124). What is it?

  • Answer: This is the hydrolyzed byproduct: 2,5-dimethylpyrimidin-4-ol (or its keto-tautomer).[1]

  • Root Cause: Your solvent was likely "wet," or the reaction was left stirring in air.

  • Fix: Switch to anhydrous solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.

Q3: Why did my Suzuki coupling fail? The starting material is gone, but no product formed.

  • Technical Insight: 4-Bromopyrimidines are prone to protodehalogenation (replacing Br with H) if the catalyst cycle is slow.[1]

  • Differentiation: Check the NMR.

    • Hydrolysis:[1][2] Peak shift consistent with C-OH/C=O formation.[1]

    • Protodehalogenation:[1] Appearance of a proton signal at the C4 position (usually a singlet around 8.5-9.0 ppm).[1]

  • Solution: Increase catalyst loading or switch to a more active ligand (e.g., XPhos, SPhos) to outcompete the side reactions.[1]

Decision Tree: Material Validation

ValidationFlow Check Inspect Material (Color/Texture) White White/Crystalline Check->White Yellow Yellow/Sticky Check->Yellow NMR Run 1H NMR (CDCl3) White->NMR Wash DCM/NaHCO3 Wash + Recrystallize Yellow->Wash Purity >95% Purity NMR->Purity Impure New peaks or Broad signals NMR->Impure Use Proceed to Reaction Purity->Use Impure->Wash Wash->NMR Re-check Discard Discard if >20% degraded Wash->Discard Recovery Failed

Figure 2: Workflow for validating the integrity of 4-Bromo-2,5-dimethylpyrimidine before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59140870, 4-Bromo-2,5-dimethylpyrimidine.[1] Retrieved from [Link][1]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.).[1] Wiley.[1] (Referencing general reactivity of 4-halopyrimidines and susceptibility to nucleophilic attack).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.).[1] Butterworth-Heinemann.[1] (Standard protocols for drying solvents and purifying nitrogen heterocycles).

  • Li, J. J. (2009). Name Reactions for Homologations, Part I: Suzuki-Miyaura Coupling.[1] Wiley-Interscience.[1] (Discussing catalyst poisoning by halide salts and acidic byproducts).

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 4-Bromo-2,5-dimethylpyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the 13C NMR chemical shifts of 4-Bromo-2,5-dimethylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document delves into a comparative analysis with structurally similar compounds, offering supporting data and a clear rationale for the observed spectral characteristics. Our approach is grounded in the principles of scientific integrity, combining theoretical knowledge with practical, field-proven insights to ensure trustworthiness and expertise.

Introduction: The Significance of 13C NMR in Characterizing Substituted Pyrimidines

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating the carbon framework of molecules. In the realm of medicinal chemistry and drug development, where pyrimidine scaffolds are prevalent due to their diverse biological activities, a precise understanding of their spectral properties is paramount for structural verification and the analysis of substituent effects.[1] The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is influenced by the nature and position of substituents on the pyrimidine ring.

This guide focuses on 4-Bromo-2,5-dimethylpyrimidine, a halogenated and alkylated pyrimidine derivative. The interplay of the electron-withdrawing bromine atom and the electron-donating methyl groups creates a unique electronic landscape within the heterocyclic ring, which is reflected in its 13C NMR spectrum. By comparing its spectral data with that of simpler, related molecules, we can deconstruct the individual contributions of these substituents to the observed chemical shifts.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the standard IUPAC numbering for the pyrimidine ring will be utilized throughout this guide.

Caption: Molecular structure of 4-Bromo-2,5-dimethylpyrimidine with IUPAC numbering.

Predicted 13C NMR Chemical Shifts of 4-Bromo-2,5-dimethylpyrimidine

Due to the limited availability of experimental spectra in public databases, the following 13C NMR chemical shifts for 4-Bromo-2,5-dimethylpyrimidine have been predicted using established computational methods and analysis of substituent effects. These predictions provide a reliable foundation for spectral interpretation and comparison.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~163
C4~145
C5~125
C6~158
2-CH₃~25
5-CH₃~18

Comparative Analysis with Structurally Related Compounds

To understand the origins of the chemical shifts in 4-Bromo-2,5-dimethylpyrimidine, a comparative analysis with simpler pyrimidine derivatives is highly instructive. We will consider 2,5-dimethylpyrazine and 5-bromopyrimidine as key reference compounds.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Methyl Carbons (ppm)
4-Bromo-2,5-dimethylpyrimidine (Predicted) ~163-~145~125~1582-CH₃: ~25, 5-CH₃: ~18
2,5-Dimethylpyrazine 150.58143.50-143.50150.5820.99
5-Bromopyrimidine 158.9-158.9121.7158.9-
Analysis of Substituent Effects:

The observed and predicted chemical shifts can be rationalized by considering the electronic effects of the bromo and methyl substituents.

  • Methyl Groups (Electron-Donating): The methyl groups at the C2 and C5 positions are electron-donating through an inductive effect. This generally leads to an upfield shift (lower ppm value) of the carbon atoms in their vicinity. In 2,5-dimethylpyrazine, the methyl groups are responsible for the shielding of the ring carbons compared to unsubstituted pyrazine.

  • Bromo Group (Electron-Withdrawing): The bromine atom at the C4 position exerts a strong electron-withdrawing inductive effect, which deshields the directly attached carbon (ipso-carbon) and, to a lesser extent, other carbons in the ring.[2] This effect is clearly seen in 5-bromopyrimidine, where the C4, C2, and C6 carbons are significantly downfield compared to unsubstituted pyrimidine.

In 4-Bromo-2,5-dimethylpyrimidine, these effects are combined:

  • C2: This carbon is influenced by the electron-donating 2-methyl group and the electron-withdrawing nature of the adjacent nitrogen atoms. The predicted value of ~163 ppm suggests a significant downfield shift, dominated by the heteroatoms.

  • C4: The direct attachment of the electronegative bromine atom causes a substantial downfield shift, though this is somewhat moderated by the electron-donating methyl group at C5.

  • C5: This carbon is attached to a methyl group, which would typically cause an upfield shift. The predicted value of ~125 ppm is consistent with this effect.

  • C6: This carbon is ortho to the electron-donating 5-methyl group and meta to the 2-methyl group, but also adjacent to a nitrogen atom. The predicted downfield shift to ~158 ppm is primarily due to the influence of the adjacent nitrogen.

substituents Substituents (Bromo, Methyl) electronic_effects Electronic Effects (Inductive, Resonance) substituents->electronic_effects Influence chemical_shifts 13C Chemical Shifts electronic_effects->chemical_shifts Determine spectral_data Observed/Predicted NMR Spectrum chemical_shifts->spectral_data Reflected in

Caption: Relationship between substituents and 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

For researchers seeking to acquire experimental data for 4-Bromo-2,5-dimethylpyrimidine or related compounds, the following protocol outlines a standard procedure.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid 4-Bromo-2,5-dimethylpyrimidine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for non-polar to moderately polar compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the probe for the 13C frequency.

    • Set the sample spinning rate to approximately 20 Hz to average out magnetic field inhomogeneities.

  • Data Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm for organic molecules).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C, several hundred to several thousand scans may be necessary. A relaxation delay (d1) of 1-2 seconds is typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if desired, although peak intensities in proton-decoupled 13C NMR are not always directly proportional to the number of carbons.

cluster_protocol Experimental Workflow A Sample Preparation (Dissolve in deuterated solvent) B Instrument Setup (Tune and shim) A->B C Data Acquisition (Proton-decoupled 13C) B->C D Data Processing (Fourier transform, phase, calibrate) C->D E Spectral Analysis D->E

Sources

LC-MS/MS Structural Elucidation Guide: 4-Bromo-2,5-dimethylpyrimidine vs. Isomeric Interferences

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Pattern of 4-Bromo-2,5-dimethylpyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of bioactive heterocycles, 4-Bromo-2,5-dimethylpyrimidine (CAS: 2169143-52-4) serves as a critical electrophilic intermediate.[1] However, its structural integrity is often compromised by the presence of regioisomers, most notably 2-Bromo-4,6-dimethylpyrimidine (CAS: 16879-39-3), which possesses identical mass and elemental composition.[1]

This guide provides a technical comparison of the fragmentation behaviors of these isomers. By leveraging the distinct electronic environments of the bromine substituent—C4 (asymmetric) versus C2 (symmetric, flanked by nitrogens)—researchers can establish a self-validating LC-MS/MS method for unambiguous identification.

Compound Profile & Theoretical Basis

The mass spectral signature of 4-Bromo-2,5-dimethylpyrimidine is dominated by the natural abundance of bromine isotopes (


 and 

), resulting in a characteristic 1:1 doublet in the molecular ion cluster.
FeatureSpecification
Formula

Monoisotopic Mass 185.98 Da (

)
Precursor Ions [M+H]

187.0 (

) and 189.0 (

)
Isotope Ratio ~1:1 (Confirming mono-bromination)
Key Structural Feature Bromine at C4; Methyl groups at C2 and C5.[1]
The "Twin Peak" Validation Rule

Before analyzing fragmentation, the Precursor Isotope Check is the first step in the validation protocol. Any peak at m/z 187 must be accompanied by a peak at m/z 189 of equal intensity. Absence of this doublet indicates de-bromination or misidentification.

Fragmentation Pathways (MS/MS Dynamics)

The fragmentation of protonated bromopyrimidines follows distinct pathways driven by the stability of the resulting heteroaromatic cations.

Primary Pathway: Neutral Loss of HBr & HCN

Upon Collision-Induced Dissociation (CID), the [M+H]


 ion undergoes two competing pathways:
  • Oxidative Addition/Elimination (Loss of Br/HBr): Ejection of the bromine atom or HBr molecule to restore the aromatic pyrimidine radical cation.

  • Ring Fission (RDA-type): Cleavage of the pyrimidine ring, often expelling neutral nitriles (HCN or

    
    ).
    
Proposed Fragmentation Mechanism (DOT Diagram)

FragmentationPathway Precursor Precursor [M+H]+ m/z 187.0 / 189.0 (1:1 Isotope Pattern) Intermediate1 Loss of HBr [M+H - HBr]+ m/z 107.1 Precursor->Intermediate1 - HBr (80/82 Da) Intermediate2 Loss of HCN [M+H - HCN]+ m/z 160.0 / 162.0 Precursor->Intermediate2 - HCN (27 Da) Intermediate3 Loss of Acetonitrile [M+H - CH3CN]+ m/z 146.0 / 148.0 Precursor->Intermediate3 - CH3CN (41 Da) FragmentFinal Ring Cleavage Product C4H5N+ m/z 67.0 Intermediate1->FragmentFinal - C2H2N

Figure 1: Predicted ESI+ fragmentation pathway for 4-Bromo-2,5-dimethylpyrimidine. The competition between halogen loss and nitrile elimination is the primary diagnostic.

Comparative Performance: Target vs. Isomer

The critical challenge is distinguishing the target from 2-Bromo-4,6-dimethylpyrimidine .[1] While their precursor masses are identical, their fragmentation kinetics and chromatographic retention differ due to symmetry and dipole moments.

Structural Logic for Differentiation
  • Target (4-Br-2,5-Me): Asymmetric. The Br is adjacent to only one Nitrogen. The C4-Br bond is generally stronger than the C2-Br bond found in the isomer.

  • Interference (2-Br-4,6-Me): Symmetric. The Br is at C2, flanked by two Nitrogens. This position is highly activated for nucleophilic aromatic substitution, often leading to facile loss of Br or HBr in the source or collision cell.

Comparison Table
ParameterTarget: 4-Bromo-2,5-dimethyl Isomer: 2-Bromo-4,6-dimethyl Differentiation Logic
Retention Time (RT) Earlier Eluting (Predicted)Later Eluting (Predicted)The 2,4,6-isomer is more symmetric and lipophilic, typically retaining longer on C18 columns.[1]
Dominant Fragment m/z 160/162 (Loss of HCN)m/z 107 (Loss of HBr)The C2-Br bond (isomer) is more labile; the C4-Br bond (target) often survives initial activation, favoring ring cleavage first.[1]
Secondary Fragment m/z 146/148 (Loss of

)
m/z 107 (Dominant)The target has a methyl at C2, making

loss statistically favored over HCN loss compared to the isomer.
Source Stability HighLowThe 2-Bromo isomer is prone to in-source fragmentation (de-bromination).[1]
Experimental Protocols

To ensure reproducibility and "Self-Validating" results, follow this method.

A. Sample Preparation[2]
  • Stock: Dissolve 1 mg of compound in 1 mL Methanol (1000 ppm).

  • Working Std: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation ([M+H]+) for ESI efficiency.

B. LC-MS/MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% -> 95% B (Linear ramp)[1]

    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • Ion Source: ESI Positive Mode.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile (Br loss) and backbone (Ring cleavage) fragments.

C. Method Development Decision Tree

MethodTree Start Start Analysis Inject Sample CheckPrecursor Check MS1 Spectrum Is doublet 187/189 present? Start->CheckPrecursor Fail1 STOP: Compound Degraded or De-brominated CheckPrecursor->Fail1 No Doublet CheckRT Check Retention Time Compare to Std CheckPrecursor->CheckRT Doublet OK CheckFrag Analyze MS2 Fragments (CE 20 eV) CheckRT->CheckFrag IsomerPath Dominant Ion: m/z 107 (Loss of HBr) CheckFrag->IsomerPath High Lability TargetPath Dominant Ion: m/z 160/162 (Loss of HCN) CheckFrag->TargetPath Ring Cleavage Conclusion1 Identify: 2-Bromo Isomer (Interference) IsomerPath->Conclusion1 Conclusion2 Identify: 4-Bromo Target (Confirmed) TargetPath->Conclusion2

Figure 2: Decision logic for differentiating the 4-Bromo target from its 2-Bromo isomer.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Brominated Pyrimidines. Retrieved from [Link]

  • Buré, C., et al. (2006). Location and base selectivity on fragmentation of brominated oligodeoxynucleotides. Journal of Mass Spectrometry. (Demonstrates position-dependent Br loss). Retrieved from [Link]

  • MzCloud. (2024). Advanced Mass Spectral Database for Structural Elucidation. Retrieved from [Link]

Sources

Steric and Electronic Modulation in Pyrimidine Scaffolds: 2-Methyl vs. 2,5-Dimethyl Pyrimidines

[1][2]

Executive Summary

In medicinal chemistry and ligand design, the choice between 2-methylpyrimidine (2-MP) and 2,5-dimethylpyrimidine (2,5-DMP) is rarely arbitrary.[1] It represents a strategic decision between proximal steric blockade (2-MP) and distal lipophilic modulation (2,5-DMP).

  • 2-Methylpyrimidine acts as a "Gatekeeper."[1] The C2-methyl group provides significant steric hindrance adjacent to the nitrogen lone pairs (N1/N3), altering coordination geometry and reducing susceptibility to nucleophilic attack at the C2 position.

  • 2,5-Dimethylpyrimidine acts as a "Metabolic Switch."[1] It retains the C2-gatekeeper function but adds a C5-methyl group.[1] This "remote" methyl blocks the metabolically vulnerable C5 position (preventing ring oxidation) while simultaneously increasing lipophilicity (LogP) and electron density via inductive effects.

Physicochemical & Structural Landscape[1]

The addition of the methyl group at C5 fundamentally alters the electronic landscape of the ring without imposing new steric clashes at the coordination center.

Property2-Methylpyrimidine (2-MP)2,5-Dimethylpyrimidine (2,5-DMP)Impact of Difference
Formula C₅H₆N₂C₆H₈N₂Increased Lipophilicity
MW 94.11 g/mol 108.14 g/mol Slight Mass Increase
pKa (Conj.[1] Acid) ~1.90~2.20 (Predicted)2,5-DMP is more basic due to +I effect of 5-Me.[1]
LogP (Oct/Water) ~0.60~1.052,5-DMP is more lipophilic , aiding membrane permeability.[1]
Steric Zone Proximal (N1/N3)Proximal (N1/N3) + Distal (C5)5-Me fills hydrophobic pockets; 2-Me blocks N-access.[1]
Metabolic Liability C5-H (Ring Oxidation)C5-CH₃ (Benzylic-like Oxidation)Shifts metabolism from ring hydroxylation to side-chain oxidation.[1]

Deep Dive: Steric & Reactivity Analysis

The "Proximal" Steric Effect (C2-Methyl)

The C2-methyl group is the dominant steric feature in both molecules. In coordination chemistry, this group forces a change in geometry.

  • Metal Coordination: Unlike unsubstituted pyrimidines, which often form polynuclear species or bridge metal centers freely, the 2-methyl group clashes with ligands in the equatorial plane.

    • Evidence: In Ag(I) complexes, 2-substituted pyrimidines often force linear coordination geometries to minimize steric repulsion, whereas unsubstituted analogs form bent or bridging networks.

  • Nucleophilic Blockade: The C2 position in pyrimidines is naturally electron-deficient and prone to nucleophilic aromatic substitution (

    
    ). The 2-methyl group deactivates this position sterically and electronically (via electron donation), making the ring more resistant to nucleophilic attack compared to unsubstituted pyrimidine.
    
The "Distal" Modulation (C5-Methyl)

The C5 position is electronically coupled to the nitrogens but sterically remote.

  • Metabolic Blocking: The C5 position is the most electron-rich carbon on the pyrimidine ring and is a primary site for oxidative metabolism (by CYP450) to form 5-hydroxypyrimidine.

    • Strategy: Substituting C5-H with C5-Me prevents this specific ring oxidation.[1] However, the methyl group itself can become a "soft spot," susceptible to oxidation to the alcohol (-CH₂OH) and subsequently the carboxylic acid.

  • Electronic Push: The 5-methyl group exerts a weak inductive (+I) effect. This pushes electron density into the ring, slightly raising the pKa of the nitrogens. This makes 2,5-DMP a slightly better sigma-donor ligand than 2-MP, provided the steric bulk of the 2-Me group can be accommodated.[1]

Decision Matrix: Selecting the Scaffold

DecisionTreeStartSelect Pyrimidine ScaffoldQ1Is N-Coordination/Binding Required?Start->Q1Q2Is the Binding Pocket Restricted at C2?Q1->Q2YesRes1Use Unsubstituted PyrimidineQ1->Res1No (Use as linker/spacer)Q3Is Metabolic Stability at C5 Critical?Q2->Q3No (Steric Tolerance)Q2->Res1Yes (Steric Clash)Res2Use 2-Methylpyrimidine (2-MP)Q3->Res2No (C5-H acceptable)Res3Use 2,5-Dimethylpyrimidine (2,5-DMP)Q3->Res3Yes (Block C5 oxidation)NoteNote: 2,5-DMP increases LogPand Basicity vs 2-MPRes3->Note

Caption: Decision tree for selecting between pyrimidine scaffolds based on steric tolerance and metabolic requirements.

Experimental Protocols

To validate the differences between these scaffolds in your specific application, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine if the 5-methyl group confers metabolic stability or introduces a new liability compared to the 2-methyl analog.[1]

Reagents:

  • Test Compounds: 2-MP and 2,5-DMP (10 mM DMSO stock).

  • Liver Microsomes: Human or Rat (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Add test compound (final conc. 1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    

Interpretation:

  • If

    
     (2,5-DMP) < 
    
    
    (2-MP): The 5-methyl group successfully blocked the dominant metabolic pathway (C5-oxidation).
  • If

    
     (2,5-DMP) > 
    
    
    (2-MP): The 5-methyl group itself is being rapidly oxidized (benzylic oxidation).
Protocol B: Potentiometric pKa Determination

Objective: Quantify the electronic donation effect of the 5-methyl group.

Workflow:

  • Preparation: Dissolve 2-MP and 2,5-DMP separately in 0.1 M KCl (ionic strength adjustor) to a concentration of 0.01 M.

  • Titration: Titrate with 0.1 M HCl using an autotitrator with a calibrated glass electrode.

  • Data Collection: Record pH vs. Volume of HCl added.

  • Calculation: Use the Gran plot method or non-linear regression to determine the

    
     of the conjugate acid (
    
    
    ).

Validation Criteria:

  • The titration curve must show a sharp inflection point.

  • Repeatability (n=3) should yield SD < 0.05 pH units.

  • Expected Result: 2,5-DMP should exhibit a

    
     approximately 0.2–0.4 units higher than 2-MP.[1]
    

Visualizing the Steric/Electronic Map

The following diagram illustrates the functional zones of the pyrimidine ring and how the two methyl groups interact with the environment.

StericMapN1N1(Coordination)C2C2-Me(Proximal Sterics)N1->C2C2->N1BlocksN3N3(Coordination)C2->N3C2->N3BlocksC4C4N3->C4C5C5-Me(Distal/Metabolic)C5->N1+I Effect(Increases Basicity)C5->N3+I EffectC6C5->C6C4->C5C6->N1

Caption: Functional map of 2,5-dimethylpyrimidine. Red arrows indicate steric blockade; Green arrows indicate electronic inductive effects.[1]

References

  • Ag(I) Coordination Geometry: Effects of methyl groups in a pyrimidine-based flexible ligand on the formation of silver(I) coordination networks. New Journal of Chemistry. Link

  • Metabolic Stability of Pyrimidines: Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine.[1] NIH/PubMed. Link

  • Physicochemical Data (2,5-DMP): 2,5-Dimethylpyrimidine Compound Summary. PubChem.[2][3] Link

  • Physicochemical Data (2-MP): 2-Methylpyrimidine Compound Summary. PubChem.[2][3] Link

  • Reactivity of Methyl-Pyrimidines: Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Link

A Senior Application Scientist's Guide to the Elemental Analysis of 4-Bromo-2,5-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a compound's identity and purity is a non-negotiable cornerstone of scientific rigor. While modern spectroscopic methods provide a wealth of structural information, elemental analysis remains the foundational technique for verifying the empirical formula of a synthesized compound. This guide provides an in-depth technical comparison of elemental analysis for 4-Bromo-2,5-dimethylpyrimidine, contrasting its theoretical composition with data from complementary analytical techniques.

Theoretical Elemental Composition: The Calculated Benchmark

The first step in any analytical verification is to establish the theoretical or calculated elemental composition based on the compound's molecular formula. This value serves as the "gold standard" against which all experimental results are measured.

Molecular Formula: C₆H₇BrN₂[1]

Molecular Weight Calculation: Based on the IUPAC standard atomic weights:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Nitrogen (N): 14.007 u

The molecular weight (MW) is calculated as: MW = (6 * 12.011) + (7 * 1.008) + (1 * 79.904) + (2 * 14.007) = 187.04 g/mol [1]

From this, the theoretical percentage of each element is determined:

ElementCalculationTheoretical %
Carbon (C) (72.066 / 187.04) * 10038.53%
Hydrogen (H) (7.056 / 187.04) * 1003.77%
Nitrogen (N) (28.014 / 187.04) * 10014.98%
Bromine (Br) (79.904 / 187.04) * 10042.72%
Total 100.00%

This theoretical composition is the absolute benchmark. Any experimentally derived value will be compared against these percentages to assess the purity and confirm the elemental makeup of the synthesized 4-Bromo-2,5-dimethylpyrimidine.

Experimental Verification via Combustion Analysis

Elemental analysis, most commonly performed via dynamic flash combustion (a modern iteration of the Pregl-Dumas method), provides a direct measure of the Carbon, Hydrogen, and Nitrogen content.[2] The determination of halogens like Bromine often requires a separate, specialized combustion or titration method.[3][4]

The Causality Behind the Method: Why Combustion?

The core principle is the complete and instantaneous oxidation of a precisely weighed sample in an oxygen-rich environment at high temperatures (approx. 1000°C).[2] This process quantitatively converts the constituent elements into simple, detectable gases (CO₂, H₂O, N₂). The genius of this method lies in its destructive simplicity: by breaking the molecule down to its elemental components and measuring the resulting gases, we obtain a direct, quantitative measure of the elemental ratios, free from the complexities of molecular structure that influence spectroscopic techniques.

Self-Validating Protocol for CHN Analysis

A trustworthy protocol is one that includes inherent checks and balances. This ensures that the results are not only accurate but also reproducible.

Sample Preparation & Handling (Critical Steps):

  • Purity Assurance: The sample must be of the highest possible purity. Residual solvents or impurities from the synthesis will significantly skew the results.[5] Causality: Even trace amounts of a solvent like ethanol will artificially inflate Carbon and Hydrogen percentages.

  • Drying: The sample must be rigorously dried under a high vacuum to remove any adsorbed water. Causality: Water is a major source of error, artificially increasing the hydrogen percentage. For a compound with a low theoretical hydrogen content like this one (3.77%), this is particularly critical. Co-crystallization of just 0.5 H₂O can alter elemental percentages by more than the acceptable error margin.[6]

  • Homogenization: The sample should be a fine, homogenous powder to ensure uniform combustion.[5]

  • Weighing: Accurately weigh 2-3 mg of the sample into a tin capsule using a calibrated microbalance. The precision of this step directly impacts the final calculation.

Instrumental Analysis Workflow:

G cluster_prep Sample Preparation cluster_analysis Automated CHNS Analyzer cluster_output Data Output Prep Weigh 2-3 mg of dried, pure sample into tin capsule Combustion Dynamic Flash Combustion (~1000°C in O₂ pulse) Prep->Combustion Autosampler introduces sample Reduction Reduction Furnace (Heated Copper, ~600°C) NₓOᵧ → N₂ Combustion->Reduction Combustion Gases (N₂, NₓOᵧ, CO₂, H₂O) Separation Gas Chromatography Column Separation (N₂, CO₂, H₂O) Reduction->Separation Analyte Gases in Helium Carrier Gas Detection Thermal Conductivity Detector (TCD) Separation->Detection Data Calculate %C, %H, %N based on detector response vs. certified standard Detection->Data

Caption: Workflow for automated CHN elemental analysis.

Bromine Analysis: Determination of bromine is typically not performed on a standard CHN analyzer. It is often achieved by oxygen flask combustion followed by potentiometric titration or by ion chromatography.[4][7] In this method, the sample is combusted, the resulting hydrogen bromide (HBr) is absorbed into a solution, and the bromide ions are then titrated with a silver nitrate standard.

Trustworthiness: Interpreting the Results

For a result to be considered valid, particularly for publication in reputable journals, the experimental values must fall within a strict tolerance of the theoretical values. The generally accepted deviation is ±0.4% (absolute) .[5][8][9]

  • Example of an Acceptable Result:

    • Theoretical %C: 38.53%

    • Experimental %C: 38.73% (Deviation: +0.20%) -> PASS

  • Example of a Failed Result:

    • Theoretical %N: 14.98%

    • Experimental %N: 15.58% (Deviation: +0.60%) -> FAIL

A failing result necessitates a critical review of the sample's purity, dryness, or the analytical procedure itself.

Comparison with Alternative Analytical Techniques

While elemental analysis confirms the empirical formula, it provides no information about the molecular structure or isomeric purity. A comprehensive characterization relies on synthesizing data from multiple techniques.

TechniqueWhat It MeasuresPrimary UseStrengthsWeaknesses
Elemental Analysis Percentage of C, H, N, S, HalogensConfirms Empirical Formula & Purity Highly accurate & reproducible for elemental ratios; inexpensive.[10]Destructive; provides no structural information; requires high purity.
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio (m/z)Confirms Molecular Formula Extremely high sensitivity (picomole to femtomole) and mass accuracy (<5 ppm); confirms molecular weight.[11]Ionization efficiency varies greatly between compounds; provides limited structural data alone.
NMR Spectroscopy (¹H, ¹³C) The chemical environment of specific nuclei (H, C)Determines Molecular Structure & Connectivity Unparalleled for structural elucidation; non-destructive; highly reproducible and quantitative.[12]Relatively low sensitivity (micromolar range); complex spectra for large molecules.[13]
High-Performance Liquid Chromatography (HPLC) Retention time and UV-Vis responseAssesses Purity & Quantifies Components Excellent for separating complex mixtures and quantifying purity (e.g., 99.5%); highly robust and validated methods.[14]Purity is relative to detected impurities; does not provide structural identity of unknowns.
Integrated Analysis Workflow

G cluster_techniques Analytical Characterization Suite Start Synthesized Compound: 4-Bromo-2,5-dimethylpyrimidine HPLC HPLC (Purity >99%?) Start->HPLC 1. Assess Purity NMR NMR Spectroscopy (Structure Match?) HPLC->NMR 2. Elucidate Structure HRMS HRMS (Molecular Formula Match?) NMR->HRMS 3. Confirm Formula EA Elemental Analysis (% Composition ±0.4%?) HRMS->EA 4. Verify Empirical Formula Conclusion Structure Confirmed Purity Verified EA->Conclusion

Caption: Integrated workflow for authoritative compound characterization.

This integrated approach represents the gold standard in chemical and pharmaceutical development. By first confirming purity with HPLC, then elucidating the structure with NMR, confirming the exact molecular formula with HRMS, and finally, validating the fundamental elemental ratios with elemental analysis, researchers can be confident in the identity and quality of their material. This rigorous, multi-faceted validation is essential for reliable downstream research and regulatory submission.

References
  • University of Illinois Urbana-Champaign. Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]

  • Pan, Z., & Raftery, D. (2018). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. PMC, PubMed Central. Available at: [Link]

  • Scribd. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Available at: [Link]

  • ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Available at: [Link]

  • Lab Manager. Introduction to Analytical Method Development and Validation. (2025). Available at: [Link]

  • Reddit. Elemental Analysis Error. (2023). Available at: [Link]

  • ResearchGate. Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Available at: [Link]

  • ACS Omega. Multichemical Analytical Strategy for Screening Key Differential Compound between Raw and Processed Viticis fructus. (2026). Available at: [Link]

  • ResearchGate. Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. (2025). Available at: [Link]

  • SpringerLink. Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2025). Available at: [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. (2022). Available at: [Link]

  • Springer Nature Experiments. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Available at: [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. (2008). Available at: [Link]

  • METTLER TOLEDO. ASTM D1159 Bromine Number of Petroleum Products. Available at: [Link]

  • ResearchGate. Validation of analytical methods. Available at: [Link]

  • Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Available at: [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. (2022). Available at: [Link]

  • Springer Nature Experiments. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Available at: [Link]

  • Scientific Research Publishing. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). Available at: [Link]

  • EMBL-EBI. Comparison of NMR and MS | Metabolomics. Available at: [Link]

  • Xylem Analytics. Determination of bromine number according ASTM D 1159. Available at: [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). Elemental analysis: an important purity control but prone to manipulations. (2021). Available at: [Link]

Sources

Validating the Structure of 4-Bromo-2,5-dimethylpyrimidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an authoritative, comparative technical analysis for validating 4-Bromo-2,5-dimethylpyrimidine . It moves beyond simple "recipe" instructions to explain the why and how of structural confirmation, specifically addressing the risks of regioisomer contamination and synthesis byproducts.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Focus: Structural Elucidation, Impurity Profiling, and Performance Comparison vs. Halogenated Analogs.

Executive Summary: The Critical Checkpoint

In drug discovery, 4-Bromo-2,5-dimethylpyrimidine is a high-value scaffold, particularly for kinase inhibitors where the pyrimidine ring mimics the ATP adenine core. However, its validation is often oversimplified. Unlike symmetrical pyrimidines, the 2,5-dimethyl substitution pattern introduces specific regiochemical risks.

This guide compares the standard "Routine QC" approach (LCMS + 1D NMR) against a "Rigorous Structural Proof" (NOESY + qNMR), demonstrating why the latter is essential for preventing late-stage failures due to isomer mismatch. We also compare the product's performance against its chloro- and iodo-analogs to justify its selection in cross-coupling workflows.

Synthesis Context & Impurity Origins[1][2][3]

To validate the product, one must understand the impurities generated by its synthesis. The standard route involves the bromination of 2,5-dimethylpyrimidin-4(3H)-one (often tautomerized as 4-hydroxypyrimidine) using phosphorus oxybromide (


).
Comparison of Impurity Sources
Impurity TypeOriginAnalytical SignatureRisk Level
Starting Material Unreacted 2,5-dimethyl-4-hydroxypyrimidineLCMS: [M+H]+ 125. NMR: Broad singlets (tautomerism).High (poisons catalysts)
Hydrolysis Product Moisture exposure reverting Br

OH
LCMS: [M+H]+ 125.Medium (storage stability)
Regioisomer Contaminant in ring formation (e.g., 5-bromo-2,4-dimethyl)LCMS: Same mass (187/189). NMR: Distinct splitting/NOE.Critical (structure mismatch)
Phosphorous Adducts Incomplete quench of


P NMR signal; Acidic pH.
Low (removed by wash)
Visualization: Synthesis & Impurity Pathway

The following diagram maps the synthesis flow and where specific impurities enter the system.

SynthesisPath Start 2,5-Dimethyl-4-hydroxypyrimidine Intermediate Phosphoryl Intermediate Start->Intermediate Activation Impurity1 Impurity A: Unreacted Starting Material (OH- form) Start->Impurity1 Incomplete Rxn Reagent POBr3 / Toluene (Reflux) Product 4-Bromo-2,5-dimethylpyrimidine (Target) Intermediate->Product Nucleophilic Subst. Impurity2 Impurity B: Hydrolysis Product (Reverted OH) Product->Impurity2 Moisture/Acid

Caption: Figure 1. Synthesis pathway converting the hydroxy-pyrimidine to the bromo-derivative, highlighting critical impurity entry points.

Comparative Analysis of Validation Methods

Is a simple proton NMR sufficient? Often, no. Below we compare the effectiveness of different validation tiers.

Method A: Routine QC (The "Quick Look")
  • Techniques: LC-MS + 1D

    
    H NMR.
    
  • Pros: Fast (<15 mins), confirms mass and approximate purity.

  • Cons: Cannot definitively distinguish regioisomers. For example, 5-bromo-2,4-dimethylpyrimidine has the same mass and a very similar proton NMR pattern (two methyl singlets, one aromatic singlet).

  • Verdict: Insufficient for novel scaffold validation.

Method B: Rigorous Structural Proof (The "Gold Standard")
  • Techniques: 1D

    
    H NMR + NOESY  + HMBC .
    
  • Pros: Unambiguously assigns the position of the bromine atom relative to the methyl groups.

  • Cons: Requires ~1 hour instrument time.

  • Verdict: Mandatory for the first batch or when sourcing from a new vendor.

Detailed Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating; if Step 2 fails, do not proceed to Step 3.

Step 1: Physical & Solubility Check
  • Observation: The product should be a white to off-white crystalline solid. A yellow/orange tint often indicates free bromine (

    
    ) or phosphorus residues.
    
  • Solubility: Dissolve ~5 mg in

    
    .
    
    • Pass: Clear, colorless solution.

    • Fail: Turbidity suggests residual inorganic salts or the hydroxy-precursor (which is poorly soluble in chloroform).

Step 2: 1H NMR Fingerprinting (400 MHz, CDCl3)

This is the primary identification step. You are looking for a specific 3-signal pattern.

Proton EnvironmentExpected Shift (

, ppm)
MultiplicityIntegralStructural Logic
H-6 (Aromatic) 8.30 – 8.50 Singlet (s)1HDeshielded by adjacent N and proximity to Br.
2-Me (Methyl) 2.60 – 2.70 Singlet (s)3HFlanked by two Nitrogen atoms (most deshielded methyl).
5-Me (Methyl) 2.20 – 2.30 Singlet (s)3HShielded relative to 2-Me; adjacent to Br and C=C.
  • Critical Validation Check: If you see a signal > 8.8 ppm, you likely have protonated species or the hydroxy-tautomer. If you see splitting (doublets), you have the wrong isomer (e.g., adjacent protons).

Step 3: The "Isomer Trap" (NOESY Experiment)

To prove the bromine is at position 4 (and not 6, which would be identical in 1D NMR if the structure were symmetric, but here we must distinguish from 5-bromo-2,4-dimethyl or 2-bromo-4,5-dimethyl).

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Logic:

    • In 4-Bromo-2,5-dimethylpyrimidine: The aromatic proton is at H-6 . It is physically adjacent to the 5-Me group.

    • Prediction: You MUST see a strong NOE cross-peak between the aromatic singlet (~8.4 ppm) and the upfield methyl singlet (~2.25 ppm).

    • Negative Control: You should NOT see a strong NOE between H-6 and the 2-Me group (too distant).

Step 4: Purity by HPLC-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5%

    
     95%).
    
  • Detection: UV (254 nm) and MS (ESI+).

  • Acceptance Criteria:

    • Purity > 98% (AUC).

    • Mass Spectrum: Characteristic 1:1 doublet at m/z 187 and 189 (

      
       and 
      
      
      
      isotopes).
    • Note: A single peak at 187 indicates de-bromination (impurity).

Performance Comparison: Why Choose the Bromo-Analog?

When designing a synthesis, researchers often choose between Chloro-, Bromo-, and Iodo-pyrimidines. The following table compares 4-Bromo-2,5-dimethylpyrimidine against its alternatives in the context of Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Feature4-Chloro-Analog 4-Bromo-Analog (Target) 4-Iodo-Analog
Reactivity (Suzuki) Low (Requires active ligands like X-Phos/S-Phos)High (Works with standard

)
Very High (Works at RT)
Stability ExcellentGood (Store cold, dark)Poor (Light sensitive, degrades)
Cost LowMedium High
Atom Economy BestModerate Worst
Recommendation Use for scale-up if catalyst cost is managed.Best balance for Discovery/Lead Op. Use only for difficult couplings.
Analytical Decision Matrix

Use this flowchart to guide your validation process.

ValidationFlow Start Crude Product Isolated Solubility Solubility Test (CDCl3) Start->Solubility NMR1D 1H NMR (1D) Solubility->NMR1D Clear Soln Fail REJECT / RE-PURIFY Solubility->Fail Turbid/Insoluble Decision1 3 Singlets Found? (H6, 2-Me, 5-Me) NMR1D->Decision1 NOESY NOESY Experiment Decision1->NOESY Yes Decision1->Fail No (Splitting/Shifts off) Decision2 NOE: H6 <-> 5-Me? NOESY->Decision2 LCMS LC-MS Analysis Decision2->LCMS Yes (Regioisomer Confirmed) Decision2->Fail No (Wrong Isomer) Valid VALIDATED STRUCTURE Ready for Coupling LCMS->Valid Purity >98% Mass 187/189 LCMS->Fail Impurity >2%

Caption: Figure 2. Analytical decision matrix for validating 4-Bromo-2,5-dimethylpyrimidine structure.

References

  • Synthesis of Pyrimidine Intermediates

    • Title: "The Relative Reactivities of Some Corresponding Chloro-, Bromo-, and Iodo-pyrimidines in Aminolysis."
    • Source: Journal of the Chemical Society C, 1967.
    • URL:[Link][1]

    • Relevance: Establishes the reactivity trends and synthesis of bromo-pyrimidines
  • Suzuki Coupling Reactivity Trends

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."
    • Source: Chemical Science, 2016.
    • URL:[Link]

    • Relevance: Validates the "Alternatives" comparison, confirming Br > Cl reactivity p
  • NMR Chemical Shift Data (General Pyrimidine Standards)

    • Title: "Pyrimidine Derivatives NMR D
    • Source: National Institute of Advanced Industrial Science and Technology (AIST)
    • URL:[Link] (General Reference for Pyrimidine Shifts).

  • Process Impurities in Halogenation

    • Title: "Process Development and Synthesis of Process-Related Impurities...
    • Source: Molecules (NIH/PMC), 2022.
    • URL:[Link]

    • Relevance: Discusses the formation of impurities during bromination and the necessity of HPLC valid

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.